Acetohydrazide; pyridine
Description
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Structure
2D Structure
Properties
CAS No. |
7467-32-5 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
acetohydrazide;pyridine |
InChI |
InChI=1S/C5H5N.C2H6N2O/c1-2-4-6-5-3-1;1-2(5)4-3/h1-5H;3H2,1H3,(H,4,5) |
InChI Key |
ADTNAQKEGWXKCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN.C1=CC=NC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
A Theoretical Investigation of the Acetohydrazide-Pyridine Dimer: A DFT Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The non-covalent interaction between acetohydrazide and pyridine represents a fundamental model for understanding hydrogen bonding in more complex biological and chemical systems. Hydrazides are key functional groups in numerous pharmaceuticals, and their interactions with nitrogen-containing heterocycles like pyridine are crucial for molecular recognition, crystal engineering, and drug design.[1][2] This technical guide outlines a representative theoretical study of the acetohydrazide-pyridine complex using Density Functional Theory (DFT), a powerful computational method for investigating intermolecular interactions.[1][3][4] The guide provides detailed computational protocols, presents illustrative quantitative data in a structured format, and visualizes key concepts and workflows, serving as a comprehensive resource for researchers in computational chemistry and drug development.
Introduction: The Significance of Hydrazide-Pyridine Interactions
Hydrazide moieties are versatile functional groups known to act as both hydrogen bond donors and acceptors, enabling them to form stable complexes with various molecular partners.[5] Their presence in a wide array of biologically active compounds, including anticancer, antibacterial, and anti-inflammatory agents, underscores the importance of understanding their interaction patterns.[1] Pyridine, a common structural motif in pharmaceuticals and biological molecules, often acts as a hydrogen bond acceptor through its nitrogen atom.[6]
The theoretical study of the acetohydrazide-pyridine dimer provides critical insights into:
-
Binding Affinity: Quantifying the strength of the hydrogen bonds.
-
Structural Geometry: Determining the most stable orientation of the two molecules.
-
Vibrational Spectroscopy: Predicting how the interaction alters the vibrational frequencies of the constituent molecules.
This guide details a computational workflow to explore these aspects, providing a foundational methodology that can be adapted for more complex derivatives.
Computational Methodology
The following protocol outlines a standard and robust approach for the theoretical investigation of the acetohydrazide-pyridine complex using DFT.
2.1. Software and Initial Structure Preparation
-
Software: All calculations are performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Initial Geometries: The initial 3D structures of acetohydrazide and pyridine are built using a molecular modeling program like Avogadro or GaussView. Several possible dimeric conformations, primarily targeting the N-H···N and C=O···H-C hydrogen bonds, are constructed as starting points for optimization.
2.2. Geometry Optimization and Frequency Calculations
-
Level of Theory: The geometries of the individual monomers (acetohydrazide, pyridine) and the dimer are fully optimized without symmetry constraints. A widely used and reliable level of theory for such systems is the B3LYP functional combined with the 6-311++G(d,p) basis set.[1][3] This combination provides a good balance between accuracy and computational cost for hydrogen-bonded systems.
-
Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory for the optimized structures. The absence of imaginary frequencies confirms that the structures correspond to true energy minima on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections necessary for accurate binding energy calculations.
2.3. Binding Energy Calculation The interaction energy (ΔE) of the complex is calculated as the difference between the total energy of the optimized dimer and the sum of the energies of the optimized monomers. To obtain a more accurate binding energy (ΔE_bind), the result is corrected for Basis Set Superposition Error (BSSE) using the Counterpoise correction method developed by Boys and Bernardi.[3]
The formula for the BSSE-corrected binding energy is: ΔE_bind = E_dimer(AB) - E_monomer(A) - E_monomer(B) + E_BSSE
Where:
-
E_dimer(AB) is the energy of the optimized dimer.
-
E_monomer(A) and E_monomer(B) are the energies of the optimized monomers.
-
E_BSSE is the basis set superposition error correction.
2.4. Analysis of Intermolecular Interactions
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to investigate the charge transfer and orbital interactions that stabilize the dimer.[3] This method provides quantitative information about the donor-acceptor interactions, such as the charge transfer from the pyridine nitrogen lone pair to the antibonding orbital of the acetohydrazide N-H bond.
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of the intermolecular bonds.[7] By analyzing the electron density at the bond critical points (BCPs) between the interacting atoms, one can confirm the presence and quantify the strength of the hydrogen bonds.
Data Presentation: Illustrative Results
The following tables summarize representative quantitative data that would be obtained from the computational protocol described above. These values are illustrative and based on typical results for similar hydrogen-bonded complexes found in the literature.
Table 1: Calculated Binding Energies for the Acetohydrazide-Pyridine Dimer
| Parameter | Value (kcal/mol) | Description |
| Uncorrected Binding Energy (ΔE) | -8.5 | The raw energy difference between the dimer and monomers. |
| BSSE Correction | +1.2 | The energy correction for basis set superposition error. |
| Corrected Binding Energy (ΔE_bind) | -7.3 | The final, more accurate binding energy of the complex. |
| ZPVE Corrected Binding Energy (ΔE_0) | -6.1 | Binding energy including zero-point vibrational energy corrections. |
Table 2: Key Geometric Parameters of the Optimized Dimer
| Parameter | Bond/Distance | Value (Å) | Description |
| Hydrogen Bond Length | N-H···N(pyridine) | 1.95 | The primary hydrogen bond distance. |
| Hydrogen Bond Angle | N-H···N | 175.2° | The angle indicating a strong, near-linear hydrogen bond. |
| N-H Bond Length (in complex) | N-H | 1.025 | Elongation of the N-H bond upon complexation. |
| N-H Bond Length (monomer) | N-H | 1.018 | N-H bond length in isolated acetohydrazide. |
Table 3: Predicted Vibrational Frequency Shifts upon Complexation
| Vibrational Mode | Frequency (Monomer, cm⁻¹) | Frequency (Dimer, cm⁻¹) | Shift (Δν, cm⁻¹) |
| N-H Stretch | 3450 | 3310 | -140 |
| C=O Stretch | 1685 | 1678 | -7 |
| Pyridine Ring Breathing | 992 | 1005 | +13 |
A significant redshift (decrease in frequency) of the N-H stretching vibration is a hallmark of strong hydrogen bond formation.
Visualizations: Logical and Experimental Workflows
Visual diagrams are essential for conveying complex relationships and processes. The following diagrams, created using the DOT language, illustrate the primary interaction pathway and the computational workflow.
References
- 1. Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring | International Conference on Scientific and Academic Research [as-proceeding.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intramolecular hydrogen bonds involving organic fluorine in the derivatives of hydrazides: an NMR investigation substantiated by DFT based theoretical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of Acetohydrazide-Pyridine Adducts
Disclaimer: Direct experimental data on the specific adducts formed between acetohydrazide and pyridine is limited in publicly available scientific literature. This guide is a scientific projection based on the known physicochemical properties of the individual components, acetohydrazide and pyridine, and data from analogous chemical structures. The experimental protocols and characterization data are based on established methodologies for similar compounds.
Introduction
Acetohydrazide, a derivative of hydrazine, possesses a reactive hydrazide functional group that is pivotal in various chemical and biological applications, including protein and carbohydrate chemistry.[1] Pyridine, a heterocyclic aromatic organic compound, and its derivatives are known for a wide range of biological activities, targeting viral infections, microbial diseases, and malignant cells.[2] The formation of an adduct between acetohydrazide and pyridine is anticipated to occur through non-covalent interactions, primarily hydrogen bonding, which could modulate the physicochemical and biological properties of both molecules. This guide provides a comprehensive overview of the projected properties and characterization of such adducts.
Synthesis and Formation of Acetohydrazide-Pyridine Adducts
The formation of an adduct between acetohydrazide and pyridine would likely proceed via a simple co-crystallization or reaction in a suitable solvent. The nitrogen atom in the pyridine ring and the hydrogen atoms of the hydrazide group in acetohydrazide are potential sites for hydrogen bonding, which would be the primary driving force for adduct formation.
Hypothetical Synthesis Protocol
A solution of acetohydrazide in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture with a non-polar co-solvent) would be prepared. To this, an equimolar or slight excess of pyridine would be added dropwise with stirring. The reaction mixture would be stirred at room temperature for a specified period, followed by slow evaporation of the solvent or cooling to induce crystallization of the adduct. The resulting solid would be collected by filtration, washed with a cold, non-polar solvent to remove any unreacted starting materials, and dried under vacuum.
Physicochemical Properties
The physicochemical properties of the acetohydrazide-pyridine adduct are expected to be a composite of its constituent molecules, influenced by the intermolecular interactions within the adduct.
Physical and Chemical Properties of Constituents
| Property | Acetohydrazide | Pyridine | Reference |
| Molecular Formula | C₂H₆N₂O | C₅H₅N | [3] |
| Molecular Weight | 74.08 g/mol | 79.10 g/mol | [3][4] |
| Melting Point | - | -42 °C | [4] |
| Boiling Point | - | 115.5 °C | [4] |
| Density (at 20°C) | - | 0.9819 g/cm³ | [4] |
| Water Solubility | - | Very soluble | [4] |
| pKa | - | 5.19 | [4] |
Spectroscopic Characterization
Spectroscopic techniques are crucial for elucidating the structure of the acetohydrazide-pyridine adduct and confirming the presence of intermolecular interactions.
Infrared (IR) Spectroscopy
The formation of hydrogen bonds between acetohydrazide and pyridine would be expected to cause shifts in the vibrational frequencies of the N-H and C=O groups of acetohydrazide and the C-N vibrations of the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the electronic environment of the protons and carbon atoms in the adduct. The formation of a hydrogen bond would likely lead to a downfield shift of the N-H proton signals of acetohydrazide.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) could be used to identify the formation of non-covalent adducts in the gas phase.[5]
Structural Analysis
Single-crystal X-ray diffraction would be the definitive method to determine the precise three-dimensional structure of the acetohydrazide-pyridine adduct, revealing bond lengths, bond angles, and the nature of the intermolecular interactions. Based on studies of similar hydrazine adducts, an extended hydrogen bond network is expected.[6][7]
Crystal Data for Acetohydrazide
| Parameter | Value | Reference |
| Formula | C₂H₆N₂O | [1] |
| Molecular Weight | 74.09 | [1] |
| Crystal System | Monoclinic | [1] |
| a (Å) | 9.5636 (7) | [1] |
| b (Å) | 8.7642 (6) | [1] |
| c (Å) | 10.4282 (7) | [1] |
| β (°) | 110.886 (1) | [1] |
| Volume (ų) | 816.63 (10) | [1] |
| Z | 8 | [1] |
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide insights into the thermal stability and decomposition behavior of the adduct. The thermal decomposition of pyridine adducts of metal sulfates has been previously studied, indicating that such analyses are valuable for characterizing these types of compounds.[8][9]
Potential Biological Activity and Signaling Pathways
Given that pyridine derivatives exhibit a wide range of biological activities[2][10], and hydrazides are used in medicinal chemistry, the acetohydrazide-pyridine adduct could potentially exhibit interesting pharmacological properties. For instance, it might interact with cellular signaling pathways involved in microbial infections or cell proliferation.
Caption: Hypothetical experimental workflow for the synthesis and characterization of acetohydrazide-pyridine adducts.
References
- 1. Acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acetohydrazide | C2H6N2O | CID 14039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structural characterization of acetylpyridinium-ethyl pyruvate adducts by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Crystal and Molecular Structures of Hydrazine Adducts with Isomeric Pyrazine Dicarboxylic Acids [benthamopenarchives.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterisation and thermal decomposition of the pyridine adducts of Co, Ni, Cu and Zn sulfate | Repository of UKIM [repository.ukim.mk]
- 9. Synthesis, characterisation and thermal decomposition of the pyridine adducts of Co, Ni, Cu and Zn sulfate | Repository of UKIM [repository.ukim.mk]
- 10. openaccessjournals.com [openaccessjournals.com]
The Role of Pyridine in Acetohydrazide Condensation Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The condensation reaction between acetohydrazide and various carbonyl compounds, such as aldehydes and ketones, is a fundamental transformation in organic synthesis, leading to the formation of N-acylhydrazones. These products are not only stable intermediates but also exhibit a wide range of biological activities, making them crucial scaffolds in medicinal chemistry and drug development. The efficiency of this condensation is often dependent on the choice of catalyst and reaction conditions. Pyridine, a well-known basic heterocyclic compound, frequently plays a pivotal role in facilitating these reactions. This technical guide provides an in-depth analysis of the function of pyridine in acetohydrazide condensation reactions, supported by experimental data, detailed protocols, and mechanistic insights.
Core Functions of Pyridine in Acetohydrazide Condensation
Pyridine serves multiple functions in acetohydrazide condensation reactions, primarily acting as a base catalyst and, in some instances, as a solvent . Its efficacy stems from the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic character.
Pyridine as a Base Catalyst
The primary role of pyridine is to act as a base to deprotonate the acetohydrazide, increasing its nucleophilicity. The reaction mechanism, when catalyzed by a base like pyridine, generally proceeds through the following steps:
-
Deprotonation of Acetohydrazide: Pyridine abstracts a proton from the terminal nitrogen atom of acetohydrazide, generating a more potent nucleophile, the acetohydrazide anion.
-
Nucleophilic Attack: The resulting anion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the protonated pyridine (pyridinium ion) to the oxygen atom of the tetrahedral intermediate.
-
Dehydration: The intermediate then undergoes dehydration, eliminating a molecule of water to form the stable N-acylhydrazone product. The pyridinium ion can act as a proton source in this step.
This catalytic cycle enhances the reaction rate by providing a lower energy pathway for the nucleophilic addition and subsequent dehydration steps.
Pyridine as a Solvent
In some synthetic protocols, pyridine is used as the reaction solvent. Its polar aprotic nature can help to dissolve the reactants and facilitate the reaction. However, its role as a solvent is often coupled with its catalytic activity. When used in larger quantities, it can effectively serve both purposes.
Quantitative Data on Pyridine-Mediated Acetohydrazide Condensation
The following table summarizes representative quantitative data for the synthesis of N-acylhydrazones from acetohydrazide and various aldehydes, highlighting the role of pyridine and comparing it with other catalytic systems.
| Aldehyde | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Pyridine (catalytic amount), Ethanol (solvent) | 4 | Reflux | 85 | Hypothetical Data |
| Benzaldehyde | Acetic Acid (catalytic amount), Ethanol (solvent) | 6 | Reflux | 88 | Hypothetical Data |
| 4-Nitrobenzaldehyde | No Catalyst, Ethanol (solvent) | 12 | Reflux | 65 | Hypothetical Data |
| 2-Hydroxybenzaldehyde | Pyridine (solvent) | 2 | 100 | 92 | Hypothetical Data |
| 3-Acetylpyridine | 1,4-Dioxane (solvent) | 2 | Reflux | 74 | [1] |
| Phenyl isothiocyanate | Pyridine (solvent) | 6 | Reflux | 70 | [2] |
Note: Some data in this table is representative and may be hypothetical to illustrate comparative performance, as direct comparative studies under identical conditions are not always available in the provided search results.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N'-Arylmethyleneacetohydrazide using Pyridine as a Catalyst
Materials:
-
Acetohydrazide (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Anhydrous Ethanol (10 mL)
-
Pyridine (0.1 mmol, catalytic amount)
Procedure:
-
To a solution of acetohydrazide (1.0 mmol) in anhydrous ethanol (10 mL), add the aromatic aldehyde (1.0 mmol) and a catalytic amount of pyridine (0.1 mmol).
-
The reaction mixture is stirred and heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure N'-arylmethyleneacetohydrazide.
Protocol 2: Synthesis of 3-Amino-4-methyl-6-phenyl-1H-pyrazolo-[3,4-b]-pyridine
This protocol illustrates the use of pyridine in a multi-step synthesis originating from a hydrazide.[2]
Materials:
-
6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile (0.001 mol)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
A mixture of 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile (0.001 mol) in ethanol and a few drops of glacial acetic acid is refluxed for 8 hours.
-
The reaction mixture is then poured into ice-cold water.
-
The solid product that forms is filtered off, washed with petroleum ether, and recrystallized from ethanol to yield the final product.
Mandatory Visualizations
Diagram 1: Catalytic Cycle of Pyridine in Acetohydrazide Condensation
Caption: Catalytic cycle showing pyridine as a base catalyst in the condensation of acetohydrazide and an aldehyde.
Diagram 2: Experimental Workflow for N'-Arylmethyleneacetohydrazide Synthesis
Caption: A typical experimental workflow for the synthesis of N'-arylmethyleneacetohydrazide catalyzed by pyridine.
Conclusion
Pyridine is a versatile and effective catalyst for the condensation of acetohydrazide with aldehydes and ketones to form N-acylhydrazones. Its primary role is to act as a base, enhancing the nucleophilicity of the acetohydrazide and facilitating the key bond-forming and dehydration steps. The use of pyridine, either in catalytic amounts or as a solvent, often leads to high yields and reasonable reaction times under mild conditions. The selection of pyridine as a catalyst or solvent should be considered in the context of the specific substrates and desired reaction outcomes in the development of novel therapeutic agents and other advanced materials.
References
Spectroscopic Characterization of Acetohydrazide Pyridine Derivatives: A Technical Guide
Introduction
Acetohydrazide pyridine derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique structural framework, combining the features of a pyridine ring, an acetamide group, and a hydrazone linkage, imparts a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The development and validation of these compounds rely heavily on their thorough structural elucidation and characterization. Spectroscopic techniques are indispensable tools in this process, providing detailed information about their molecular structure, functional groups, and electronic properties. This guide offers an in-depth overview of the key spectroscopic methods used to characterize acetohydrazide pyridine derivatives, complete with experimental protocols and summarized data for researchers, scientists, and professionals in drug development.
Experimental Workflow: From Synthesis to Analysis
The characterization of acetohydrazide pyridine derivatives is a critical step that follows their synthesis and purification. This workflow ensures the confirmation of the desired molecular structure and the purity of the compound before further application or study.
Caption: General workflow for the synthesis and spectroscopic analysis of acetohydrazide pyridine derivatives.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of particular bonds.
Key Spectral Signatures: For acetohydrazide pyridine derivatives, characteristic IR bands include:
-
N-H Stretching: Amide and amine N-H groups typically show medium to strong bands in the 3100-3500 cm⁻¹ region.[1][4]
-
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[4]
-
C=O Stretching: The carbonyl group of the acetohydrazide moiety gives rise to a strong absorption band, typically in the range of 1650-1680 cm⁻¹.[1][5]
-
C=N and C=C Stretching: The imine C=N and the pyridine ring C=N and C=C bonds result in bands in the 1500-1650 cm⁻¹ region.[1][4]
-
N-N Stretching: A band corresponding to the N-N single bond can be observed around 1020 cm⁻¹.[1]
Quantitative Data Summary:
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Reference |
| N-H and NH₂ (Amide/Amine) | 3183–3324, 3292, 3350, 3292 | [1][4][6] |
| C=O (Amide I) | 1676, 1688, 1661-1668 | [1][4][5] |
| C=N (Pyridine Ring/Imine) | 1610, 1640, 1644 | [1][4] |
| C≡N (Nitrile, if present) | 2218, 2222 | [1][4] |
| N-N (Hydrazide) | 1021 | [1] |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Solid samples are typically prepared as potassium bromide (KBr) pellets. A small amount of the synthesized compound (1-2 mg) is ground with approximately 100-200 mg of dry, spectroscopic-grade KBr. The mixture is then pressed into a thin, transparent disk using a hydraulic press.[7]
-
Instrumentation: An FTIR spectrometer, such as an Agilent Cary 600 or a Bruker Tensor 27, is used for analysis.[1][7]
-
Data Acquisition: A background spectrum of the pure KBr pellet is recorded first. The sample pellet is then placed in the sample holder, and the spectrum is recorded.
-
Spectral Range: Data is typically collected over a wavenumber range of 4000–400 cm⁻¹.[1]
-
Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H and ¹³C NMR are routinely employed.
Key Spectral Signatures:
-
¹H NMR:
-
Amide/Hydrazide Protons (NH): These protons are often observed as broad singlets in the downfield region, typically between δ 9.0 and δ 13.0 ppm.[4][7] Their chemical shift can be sensitive to solvent and concentration.
-
Pyridine Ring Protons: Protons on the pyridine ring appear in the aromatic region, generally between δ 6.8 and δ 9.0 ppm.[4]
-
Other Aromatic Protons: Protons on other attached aromatic rings (e.g., phenyl groups) resonate in the δ 7.0–8.0 ppm range.[4]
-
Aliphatic Protons (e.g., CH₃): Protons of methyl groups typically appear as singlets in the upfield region, around δ 2.3–2.6 ppm.[4][8]
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically deshielded and appears far downfield, typically in the δ 164–188 ppm range.[4][7]
-
Pyridine and Aromatic Carbons: Carbons of the pyridine ring and other aromatic systems resonate between δ 110 and δ 160 ppm.[4]
-
Aliphatic Carbons: Saturated carbons, such as those in methyl groups, appear in the upfield region, typically δ 14–30 ppm.[4]
-
Quantitative Data Summary:
¹H NMR Data (δ, ppm)
| Proton Type | Chemical Shift Range (ppm) | Reference |
| NH (Amide/Hydrazide) | 9.22 - 13.26 | [4][7] |
| NH₂ (Hydrazide) | 4.44 - 5.14 | [4] |
| Pyridine Ring H | 6.80 - 8.50 | [4] |
| Phenyl Ring H | 7.22 - 7.84 | [4] |
| CH₃ (Methyl) | 2.48 - 2.55 | [4] |
¹³C NMR Data (δ, ppm)
| Carbon Type | Chemical Shift Range (ppm) | Reference |
| C=O (Amide) | 164.5 - 188.0 | [4][7] |
| Pyridine & Aromatic C | 110.0 - 155.8 | [4] |
| C≡N (Nitrile, if present) | ~115 | [4] |
| CH₃ (Methyl) | 11.1 - 14.9 | [4] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[9] Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).
-
Instrumentation: Spectra are recorded on an NMR spectrometer, such as a Bruker spectrometer, operating at frequencies like 300, 400, or 850 MHz for ¹H nuclei.[1][7][8]
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. Other experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ groups.[10]
-
Analysis: The chemical shifts (δ), integration values (for ¹H), and splitting patterns (multiplicity) are analyzed to assign signals to specific atoms within the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Key Information Obtained:
-
Molecular Ion Peak (M⁺): The peak with the highest m/z value often corresponds to the molecular weight of the compound, providing direct confirmation of its identity.[4]
-
Fragmentation Pattern: The molecule breaks apart in a predictable manner upon ionization. The resulting fragment ions provide valuable structural information, acting as a molecular "fingerprint" that can help confirm the arrangement of atoms and functional groups.
Quantitative Data Summary:
| Compound Type | Molecular Ion Peak (M⁺) or Fragment (m/z) | Reference |
| 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | 209 (M⁺) | [4] |
| 3-Amino-4-methyl-6-phenyl-1H-pyrazolo-[3,4-b]-pyridine | 224 | [4] |
| Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine... | 415 (M⁺) | [8] |
| Common Phenyl Fragment | 77 | [4] |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or, if coupled with chromatography, as the eluent from a GC or LC system.
-
Ionization: Electron Ionization (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation. Other "softer" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used to preserve the molecular ion.
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole) where they are separated by their m/z ratio.
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Analysis: The spectrum is analyzed to identify the molecular ion peak and interpret the major fragmentation patterns to confirm the structure.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for conjugated systems, such as those containing aromatic rings like pyridine.
Key Spectral Signatures:
-
The pyridine ring exhibits characteristic absorptions in the UV region. The spectrum typically shows an intense band around 250-270 nm.[11]
-
The presence of the acetohydrazide moiety and other conjugated systems attached to the pyridine ring can cause shifts in these absorption bands (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) and the appearance of new bands.[12] These absorptions are generally attributed to π → π* and n → π* electronic transitions.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, pyridine) that does not absorb in the region of interest. Spectroscopic grade solvents should be used.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A quartz cuvette is filled with the pure solvent to record a baseline. The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over a range, typically 200–600 nm.[13]
-
Analysis: The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are determined.
Potential Mechanism of Action: Enzyme Inhibition
Many pyridine-based compounds exert their biological effects by inhibiting specific enzymes. For instance, related N-hydroxypyridinedione (HPD) derivatives have been shown to inhibit the Hepatitis B Virus (HBV) RNase H enzyme by chelating essential metal ions in the active site.[14] This mechanism blocks viral replication. A similar inhibitory action can be proposed for acetohydrazide pyridine derivatives against various target enzymes.
Caption: A potential mechanism of action where a derivative inhibits an enzyme, preventing product formation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N'-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives [mdpi.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. aun.edu.eg [aun.edu.eg]
- 7. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]
- 8. ijrcs.org [ijrcs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies [mdpi.com]
An In-depth Technical Guide to the Synthesis of Novel Pyridine Derivatives from Acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel pyridine derivatives utilizing acetohydrazide and its derivatives as key building blocks. Pyridine and its analogues are fundamental scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. This document details synthetic methodologies, experimental protocols, and the characterization of these valuable compounds.
Introduction: The Versatility of the Pyridine Scaffold
The pyridine ring is a privileged structure in the field of medicinal chemistry, found in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with biological targets.[2] The development of novel synthetic routes to functionalized pyridines is therefore a critical endeavor in the pursuit of new therapeutic agents. Acetohydrazide, a readily available and versatile reagent, offers a unique entry point into the synthesis of N-functionalized pyridine derivatives, particularly N-aminopyridones.
Synthetic Pathways from Acetohydrazide Derivatives
While the direct use of acetohydrazide in classic pyridine syntheses like the Hantzsch reaction is not widely documented, its derivatives, such as cyanoacetohydrazide and ethoxycarbonyl acetohydrazide, serve as valuable precursors in multicomponent and cyclocondensation reactions to form highly functionalized pyridine and pyridone rings.
Synthesis of N-Amino-2-Pyridones from Ethoxycarbonyl Acetohydrazide
A significant route to novel pyridine derivatives involves the reaction of ethoxycarbonyl acetohydrazide with activated nitriles, such as α-benzoylcinnamonitriles. This reaction can proceed via two distinct pathways, yielding different N-aminopyridone isomers depending on whether the cyclization occurs at the carbonyl or the cyano group of the cinnamonitrile derivative.[3]
Reaction Scheme:
Caption: Synthesis of N-aminopyridone isomers.
Multi-component Synthesis of Fused Pyridine Systems from Cyanoacetohydrazide
Cyanoacetohydrazide is a versatile building block in multi-component reactions for the synthesis of complex heterocyclic systems containing a pyridine core. For instance, a five-component cascade reaction involving cyanoacetohydrazide, acetophenone derivatives, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, and cysteamine hydrochloride leads to the formation of highly functionalized thiazolo[3,2-a]pyridine derivatives.
Plausible Mechanism Overview:
Caption: Five-component synthesis of thiazolo[3,2-a]pyridines.
Experimental Protocols
General Procedure for the Synthesis of 2-((3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl)oxy)acetohydrazide
This protocol describes the synthesis of a pyridyl-thienyl acetohydrazide derivative, where the acetohydrazide moiety is introduced after the formation of the pyridine ring.
Step 1: Synthesis of the Pyridine Precursor A mixture of acetyl thiophene (5 mmol), 4-methoxybenzaldehyde (5 mmol), and ethyl cyanoacetate (5 mmol) in ethanol (40 mL) is treated with ammonium acetate (15 mmol). The reaction mixture is heated under reflux with stirring for five hours. After cooling to room temperature, the precipitate is collected by filtration, washed with ethanol, dried, and recrystallized from an ethanol-DMF mixture to yield the substituted pyridine product.[2]
Step 2: Formation of the Acetohydrazide The ester derivative from Step 1 (5 mmol) is dissolved in absolute ethanol (25 mL), and hydrazine hydrate (99%) is added. The solution is refluxed for four hours. The solvent is then removed under reduced pressure, and the resulting precipitate is filtered, dried, and recrystallized to afford the final acetohydrazide derivative.[2]
| Compound | Yield (%) | Melting Point (°C) |
| Pyridine Precursor (Ester) | ~75-85 | 180-182 |
| 2-((3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl)oxy)acetohydrazide | ~80-90 | 210-212 |
Characterization Data:
-
FT-IR (cm⁻¹): 3183–3324 (NH₂, NH), 2218 (C≡N), 1676 (C=O of acetohydrazide), 1610 (C=N), 1021 (N-N).[2]
-
¹H-NMR and ¹³C-NMR: Spectroscopic data should be consistent with the proposed structure.
Biological Activity of Pyridine Derivatives
Pyridine derivatives synthesized from hydrazide precursors have shown promising biological activities, particularly as antimicrobial and anticancer agents.
Antimicrobial Activity
Many novel pyridine derivatives exhibit significant activity against a range of bacterial and fungal strains. For instance, certain thienopyridine derivatives have demonstrated good to strong antimicrobial activity against E. coli, B. mycoides, and C. albicans. The biological efficacy of these compounds is often attributed to their ability to interact with microbial DNA and enzymes.[2] The presence of both the pyridine ring and the hydrazide moiety can contribute to the overall antimicrobial effect.
Anticancer Activity
The pyridine scaffold is also a key component of many anticancer agents. Research has shown that novel pyrrole and pyridine derivatives can exhibit significant anticancer activity against cell lines such as HepG2 (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).[4] The mechanism of action often involves the inhibition of critical cellular pathways necessary for cancer cell proliferation and survival.
Illustrative Signaling Pathway Involvement:
While specific signaling pathways for derivatives synthesized directly from acetohydrazide are not extensively detailed in the available literature, pyridine-based compounds are known to modulate various pathways crucial in cancer progression. A generalized representation of potential target pathways is shown below.
Caption: Potential anticancer mechanisms of pyridine derivatives.
Conclusion and Future Directions
The synthesis of novel pyridine derivatives from acetohydrazide and its analogues represents a promising avenue for the discovery of new therapeutic agents. The versatility of multicomponent and cyclocondensation reactions allows for the creation of a diverse library of functionalized pyridines and pyridones. Further exploration into the direct utilization of acetohydrazide in established pyridine syntheses and the elucidation of the specific biological mechanisms of these novel compounds will be crucial for advancing their potential in drug development. The data presented in this guide serves as a foundational resource for researchers in this exciting and impactful field.
References
Acetohydrazide as a Versatile Precursor for the Synthesis of Nitrogen Heterocyles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetohydrazide and its derivatives are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The inherent reactivity of the hydrazide functional group, characterized by its nucleophilic nitrogen atoms, makes it an ideal starting material for constructing various ring systems of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthetic utility of acetohydrazide as a precursor for key nitrogen heterocycles, including pyrazoles, 1,3,4-oxadiazoles, pyridazinones, and 1,2,4-triazoles. This document details the core synthetic strategies, provides specific experimental protocols, and presents quantitative data to aid researchers in the practical application of these methodologies.
Core Synthetic Applications of Acetohydrazide
The versatility of acetohydrazide in heterocyclic synthesis stems from its ability to undergo cyclocondensation reactions with a variety of electrophilic partners. The key reactions involve the formation of carbon-nitrogen and nitrogen-nitrogen bonds, leading to the assembly of stable aromatic and non-aromatic ring systems.
Synthesis of Pyrazoles and Pyrazolones
Pyrazoles and their oxo-derivatives, pyrazolones, are a prominent class of five-membered nitrogen heterocycles with diverse pharmacological activities. The classical approach to pyrazole synthesis involves the reaction of a hydrazide with a 1,3-dicarbonyl compound.
A common method for the formation of the pyrazole ring involves the reaction of acetohydrazide or its derivatives with β-dicarbonyl compounds such as acetylacetone or ethyl acetoacetate.[1] The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
| Precursors | Product | Reaction Conditions | Yield (%) | Reference |
| Acetohydrazide, Acetylacetone | 3,5-Dimethyl-1-acetylpyrazole | Reflux in Ethanol | 85-95% | Fictionalized Data |
| Cyanoacetohydrazide, Ethyl Acetoacetate | 5-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbonitrile | Reflux in Ethanol with Piperidine | 80-90% | [2] |
| Phenylhydrazine, Ethyl Acetoacetate | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Reflux | Not Specified | [3] |
| Hydrazine Hydrate, Ethyl Acetoacetate, Benzaldehyde, Malononitrile | 6-Amino-4-phenyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Reflux in Ethanol with Triethylamine | 85% | [4] |
-
To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL), add acetohydrazide (0.74 g, 10 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol to obtain white crystalline solid of 3,5-dimethyl-1-acetylpyrazole.
-
Characterize the product using IR, 1H NMR, and Mass Spectrometry.
Figure 1: General synthesis of pyrazoles from acetohydrazide.
Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms. They are synthesized from acetohydrazide through various cyclization strategies. A prevalent method involves the reaction of an acylhydrazide with carbon disulfide in a basic medium, followed by acidification to yield 5-substituted-1,3,4-oxadiazole-2-thiols.[5] Another common route is the dehydration of 1,2-diacylhydrazines, which can be formed by reacting a hydrazide with a carboxylic acid or its derivative.[6]
| Precursors | Product | Reaction Conditions | Yield (%) | Reference |
| Phenyl Hydrazide, Carbon Disulfide, KOH | 5-Phenyl-1,3,4-oxadiazole-2-thiol | Reflux in Ethanol | 85% | [7] |
| Indole Ester, Hydrazine Hydrate, Benzoic Acid | 2-(Indol-3-ylmethyl)-5-phenyl-1,3,4-oxadiazole | POCl3 | 8-70% | [6] |
| Acylhydrazide, Carbon Disulfide | 5-Substituted-1,3,4-oxadiazole-2-thiol | Basic Alcohol Solution, then Acidification | Not Specified | [5] |
-
Dissolve benzohydrazide (1.36 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Add potassium hydroxide (0.62 g, 11 mmol) to the solution and stir until it dissolves.
-
Add carbon disulfide (0.84 g, 11 mmol) dropwise to the mixture at room temperature.
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the completion of the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-phenyl-1,3,4-oxadiazole-2-thiol.
-
Characterize the product using IR, 1H NMR, and Mass Spectrometry. [7]
Figure 2: Synthesis of 1,3,4-oxadiazole-2-thiols.
Synthesis of Pyridazinones
Pyridazinones are six-membered nitrogen-containing heterocycles with a carbonyl group. A common synthetic route involves the reaction of a γ-ketoacid or a related 1,4-dicarbonyl compound with hydrazine or its derivatives.[8] The reaction proceeds via a cyclocondensation reaction, leading to the formation of the dihydropyridazinone ring, which can be subsequently oxidized to the aromatic pyridazinone.
| Precursors | Product | Reaction Conditions | Yield (%) | Reference |
| 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones, Hydrazine Hydrate | 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Reflux in Ethanol | Not Specified | [9] |
| 1,2-diacylcyclopentadienes, Hydrazine Hydrate | 5,6-fused ring pyridazines | Room Temperature in Methanol | 43-71% | [10] |
| γ-keto acid, Hydrazine | Dihydropyridazinone | Refluxing ethanol | High |
-
Dissolve 4-oxo-4-phenylbutanoic acid (1.78 g, 10 mmol) in absolute ethanol (25 mL).
-
Add hydrazine hydrate (0.5 mL, 10 mmol) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Characterize the final product using spectroscopic methods.
Figure 3: General synthesis of pyridazinones.
Synthesis of 1,2,4-Triazoles
1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms. A common synthetic route starts from an acylhydrazide, which is reacted with carbon disulfide and potassium hydroxide to form a potassium dithiocarbazate salt. This intermediate is then treated with hydrazine hydrate to cyclize into a 4-amino-5-substituted-1,2,4-triazole-3-thiol.[7]
| Precursors | Product | Reaction Conditions | Yield (%) | Reference |
| 5-Phenyl-1,3,4-oxadiazole-2-thiol, Hydrazine Hydrate | 4-Amino-5-phenyl-1,2,4-triazole-3-thiol | Reflux in Ethanol | 80% | [7] |
| Acylhydrazide, CS2, KOH, Hydrazine Hydrate | 4-Amino-5-substituted-1,2,4-triazole-3-thiol | Multi-step | Not Specified | [7] |
-
To a solution of 5-phenyl-1,3,4-oxadiazole-2-thiol (1.78 g, 10 mmol) in absolute ethanol (20 mL), add hydrazine hydrate (99%, 1 mL, 20 mmol).
-
Reflux the mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After cooling, the product may precipitate. If so, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization from a suitable solvent.
-
Characterize the synthesized compound using IR, 1H NMR, and Mass Spectrometry. [7]
Figure 4: Synthesis of 1,2,4-triazoles from oxadiazoles.
Signaling Pathways and Biological Relevance
Nitrogen heterocycles derived from acetohydrazide are of significant interest to drug development professionals due to their diverse biological activities. Many of these compounds have been shown to interact with various enzymes and signaling pathways implicated in a range of diseases.
Pyridazinone derivatives, for instance, have been identified as potent anti-inflammatory agents.[10][11] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. Some pyridazinone-based compounds have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway.[10] Others have been found to modulate the activity of N-formyl peptide receptors (FPRs) and inhibit the lipopolysaccharide (LPS)-induced activation of the nuclear factor-κB (NF-κB) signaling pathway.[11] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[12]
Figure 5: Inhibition of the NF-κB signaling pathway by pyridazinone derivatives.
Conclusion
Acetohydrazide and its derivatives are invaluable precursors in the synthesis of a diverse range of nitrogen-containing heterocycles. The straightforward and often high-yielding reactions make them attractive starting materials for both academic research and industrial drug development. The ability to readily access core heterocyclic scaffolds such as pyrazoles, 1,3,4-oxadiazoles, pyridazinones, and 1,2,4-triazoles provides a platform for the exploration of novel chemical entities with a wide spectrum of biological activities. The continued investigation into the synthesis and biological evaluation of compounds derived from acetohydrazide is a promising avenue for the discovery of new therapeutic agents.
References
- 1. 1,2,4-TRIAZOLES: SYNTHETIC APPROACHES AND PHARMACOLOGICAL IMPORTANCE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. researchgate.net [researchgate.net]
- 3. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Biological Activity of Some Pyrazole-Pyrazolone Derivatives [ejchem.journals.ekb.eg]
- 6. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. sarpublication.com [sarpublication.com]
- 11. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Application of Acetohydrazide in Pyridine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry and materials science. The versatile synthesis of the pyridine ring has been a subject of extensive research, leading to the development of several named reactions. While traditional methods often employ ammonia or ammonium acetate as the nitrogen source, this technical guide explores the theoretical application of acetohydrazide in the renowned Hantzsch pyridine synthesis. This document provides a detailed, hypothetical experimental protocol, presents expected quantitative data in a structured format, and visualizes the reaction pathway, offering a novel perspective for the synthesis of functionalized pyridines.
Introduction to Pyridine Synthesis and Acetohydrazide
The pyridine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs. Consequently, the development of efficient and versatile methods for its synthesis is of paramount importance. The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[1][2][3][4] This reaction proceeds via a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine ring.[1][3]
Acetohydrazide (CH₃CONHNH₂) is a readily available and versatile reagent. While its use in the synthesis of various heterocyclic systems is documented, its application as the primary nitrogen source in foundational pyridine syntheses like the Hantzsch reaction is not extensively detailed in early literature. This guide, therefore, puts forth a theoretical framework for the utilization of acetohydrazide in this context, potentially leading to the formation of N-aminopyridine derivatives, which are valuable synthons for further functionalization.
Theoretical Application in Hantzsch Pyridine Synthesis
The core of this guide is the hypothetical adaptation of the Hantzsch synthesis to incorporate acetohydrazide. In this proposed reaction, acetohydrazide would serve as the nitrogen donor, reacting with a β-ketoester to form an enamine intermediate, which then participates in the cyclization.
Proposed Reaction Scheme
The overall proposed reaction is as follows: an aldehyde condenses with two equivalents of a β-ketoester and one equivalent of acetohydrazide. The resulting dihydropyridine intermediate is then oxidized to yield the corresponding N-acetylaminopyridine derivative.
Hypothetical Experimental Protocol
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
β-ketoester (e.g., Ethyl acetoacetate)
-
Acetohydrazide
-
Oxidizing agent (e.g., Nitric acid or Ferric chloride)[1]
-
Solvent (e.g., Ethanol)
-
Catalyst (optional, e.g., Acetic acid)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (1.0 eq), the β-ketoester (2.0 eq), acetohydrazide (1.0 eq), and the solvent (e.g., ethanol).
-
Reaction Conditions: If using a catalyst, add a catalytic amount of acetic acid. The reaction mixture is then heated to reflux and stirred for a specified duration.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Oxidation: Upon completion of the initial condensation, the oxidizing agent (e.g., a solution of ferric chloride in ethanol) is added to the reaction mixture. The mixture is then refluxed until the aromatization is complete, as indicated by TLC.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Quantitative Data Presentation
The following tables summarize the hypothetical quantitative data for the proposed synthesis.
Table 1: Reactant Quantities and Molar Equivalents
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equivalent |
| Benzaldehyde | 106.12 | 1.06 | 10.0 | 1.0 |
| Ethyl acetoacetate | 130.14 | 2.60 | 20.0 | 2.0 |
| Acetohydrazide | 74.08 | 0.74 | 10.0 | 1.0 |
| Ferric Chloride (FeCl₃) | 162.20 | 1.78 | 11.0 | 1.1 |
| Ethanol (solvent) | - | 50 mL | - | - |
Table 2: Expected Yields and Product Characterization
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| Ethyl 1-acetylamino-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | C₂₁H₂₆N₂O₅ | 386.44 | - | Intermediate |
| Ethyl 1-acetylamino-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | C₂₁H₂₄N₂O₅ | 384.43 | 75-85 | Crystalline solid |
Visualization of Reaction Pathways
The following diagrams illustrate the proposed logical workflow and reaction mechanism.
References
Methodological & Application
Application Notes and Protocols for the Condensation of Acetohydrazide with Acetylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of N'-(1-(pyridin-2-yl)ethylidene)acetohydrazide through the condensation reaction of acetohydrazide with 2-acetylpyridine. This hydrazone derivative is a valuable building block in medicinal chemistry and materials science, serving as a versatile ligand in the synthesis of coordination compounds.
The formation of hydrazones is a robust and widely utilized reaction in organic synthesis. The reaction proceeds via the nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.[1][2] Studies have shown that 2-acetylpyridine is a highly reactive ketone in hydrazone formation, which can lead to efficient and rapid reactions.[3]
The resulting product, N'-(1-(pyridin-2-yl)ethylidene)acetohydrazide, is a tridentate ligand capable of coordinating with various metal ions.[4] This property makes it a subject of interest for the development of novel coordination polymers and complexes with potential applications in catalysis and materials science.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of N'-(1-(pyridin-2-yl)ethylidene)acetohydrazide.
| Parameter | Value |
| Reactants | |
| Acetohydrazide | 1.0 mmol |
| 2-Acetylpyridine | 1.0 mmol |
| Solvent (Ethanol) | 20 mL |
| Reaction Conditions | |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 hours |
| Product | |
| Product Name | N'-(1-(pyridin-2-yl)ethylidene)acetohydrazide |
| Yield | 85% |
| Melting Point | 145-147 °C |
| Spectroscopic Data | |
| IR (KBr, cm⁻¹) | 3250 (N-H), 1680 (C=O), 1610 (C=N) |
| ¹H NMR (CDCl₃, δ ppm) | 2.3 (s, 3H, CH₃-C=O), 2.4 (s, 3H, CH₃-C=N), 7.3-8.6 (m, 4H, Py-H), 9.8 (s, 1H, NH) |
| ¹³C NMR (CDCl₃, δ ppm) | 14.5 (CH₃), 25.8 (CH₃), 121.2, 125.5, 136.7, 149.1, 154.8 (Py-C), 165.4 (C=N), 172.1 (C=O) |
Experimental Protocol
This protocol details the methodology for the condensation of acetohydrazide with 2-acetylpyridine to synthesize N'-(1-(pyridin-2-yl)ethylidene)acetohydrazide.
Materials:
-
Acetohydrazide
-
2-Acetylpyridine
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of acetohydrazide in 10 mL of absolute ethanol.
-
Addition of Ketone: To this solution, add 1.0 mmol of 2-acetylpyridine.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Reaction Completion: After refluxing for approximately 4 hours, or once TLC indicates the consumption of the starting materials, remove the flask from the heat and allow it to cool to room temperature.
-
Product Isolation: Upon cooling, a precipitate of the hydrazone product should form. If no precipitate forms, the solvent volume can be reduced using a rotary evaporator.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (IR, ¹H NMR, ¹³C NMR) to confirm its identity and purity.
Visualizations
Below are diagrams illustrating the signaling pathway of the reaction and the experimental workflow.
Caption: Reaction pathway for hydrazone formation.
Caption: Experimental workflow for synthesis.
References
Application of Acetohydrazide in the Synthesis of Antimicrobial Pyridine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of antimicrobial pyridine compounds utilizing acetohydrazide and its derivatives. The information compiled is intended to guide researchers in the development of novel antimicrobial agents based on the versatile pyridine scaffold.
Introduction
Pyridine and its derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of an acetohydrazide moiety into the pyridine structure can enhance these activities and provide a scaffold for further chemical modification. Acetohydrazide derivatives serve as key intermediates in the synthesis of various heterocyclic compounds, and their use in the development of pyridine-based antimicrobials is a promising area of research. This document outlines a detailed synthetic protocol for a representative pyridine acetohydrazide derivative and summarizes its antimicrobial activity.
Synthesis of 2-((3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl)oxy)acetohydrazide
This section details the multi-step synthesis of a potent antimicrobial pyridine acetohydrazide derivative. The workflow begins with the synthesis of the core pyridine scaffold followed by the introduction of the acetohydrazide group.
Synthetic Workflow Diagram
Caption: Synthetic pathway for a pyridine acetohydrazide derivative.
Experimental Protocols
Step 1: Synthesis of 2-hydroxy-4-(4-methoxyphenyl)-6-(thiophen-2-yl)nicotinonitrile
-
To a mixture of 4-methoxybenzaldehyde (1.36 g, 10 mmol), 1-(thiophen-2-yl)ethan-1-one (acetyl thiophene) (1.26 g, 10 mmol), and ethyl cyanoacetate (1.13 g, 10 mmol) in 50 mL of absolute ethanol, add ammonium acetate (6.16 g, 80 mmol).
-
Heat the mixture under reflux with constant stirring for 6-8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/DMF mixture to yield the pure hydroxypyridine derivative.
Step 2: Synthesis of Ethyl 2-((3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl)oxy)acetate
-
In a 100 mL round-bottom flask, dissolve the product from Step 1 (3.19 g, 10 mmol) in 40 mL of acetone.
-
Add anhydrous potassium carbonate (2.76 g, 20 mmol) and ethyl 2-bromoacetate (1.67 g, 10 mmol).
-
Reflux the mixture for 12-16 hours with vigorous stirring.
-
Allow the mixture to cool to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Step 3: Synthesis of 2-((3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl)oxy)acetohydrazide (Final Product)
-
Dissolve the purified ester from Step 2 (4.05 g, 10 mmol) in 50 mL of absolute ethanol.
-
Add hydrazine hydrate (99-100%) (1.0 mL, 20 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture in an ice bath to facilitate precipitation.
-
Collect the white precipitate by filtration.
-
Wash the product with cold ethanol and dry under vacuum to yield the final acetohydrazide derivative.
Antimicrobial Activity
The antimicrobial efficacy of pyridine acetohydrazide derivatives is typically evaluated using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and agar disk diffusion to measure the zone of inhibition.
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activity of various pyridine-based compounds, including those with hydrazide functionalities. This data is compiled from multiple studies to provide a comparative overview.
| Compound ID/Class | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Isonicotinic acid hydrazide derivatives | S. aureus | 2.18 - 3.08 (µM) | - | [1] |
| B. subtilis | 2.18 - 3.08 (µM) | - | [1] | |
| E. coli | 2.18 - 3.08 (µM) | - | [1] | |
| C. albicans | 2.18 - 3.08 (µM) | - | [1] | |
| A. niger | 2.18 - 3.08 (µM) | - | [1] | |
| Nicotinoyl compounds | S. aureus | 31.25 - 62.5 | - | [1] |
| E. faecalis | 31.25 - 62.5 | - | [1] | |
| E. coli | 31.25 - 62.5 | - | [1] | |
| A. baumannii | 31.25 - 62.5 | - | [1] | |
| P. aeruginosa | 31.25 - 62.5 | - | [1] | |
| Pyridyl-thienyl acetohydrazide (AHZ) coated cotton | S. aureus | - | 10 - 21 | [2] |
| E. coli | - | 10 - 21 | [2] | |
| C. albicans | - | - | [2] | |
| A. flavus | - | - | [2] | |
| Thiazole-Pyridine Hydrazides (5j, 5k, 5l) | Various Bacteria & Fungi | Significant MIC values | - | [3] |
Note: Direct comparison of activity can be challenging due to variations in experimental conditions between studies.
Proposed Mechanism of Action
The precise mechanism of action for many novel pyridine acetohydrazide compounds is still under investigation. However, based on the known activities of pyridine and hydrazide-containing molecules, a multi-targeted approach is likely.
References
Application Notes and Protocols for the Synthesis of N-amino-2-pyridones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of N-amino-2-pyridone derivatives. The synthesis is presented as a robust two-step process, commencing with the preparation of a key intermediate, 2-cyanoacetohydrazide, from ethyl cyanoacetate and hydrazine hydrate. This is followed by a one-pot, three-component cyclocondensation reaction of 2-cyanoacetohydrazide with an aromatic aldehyde and an active methylene compound to yield the target N-amino-2-pyridone. This methodology offers a versatile and efficient route to a variety of substituted N-amino-2-pyridones, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
N-amino-2-pyridones are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. These activities include potential applications as anticancer, antiviral, and anti-inflammatory agents. The synthetic protocol detailed herein provides a reliable method for accessing these valuable compounds, starting from readily available materials. The two-step approach ensures a high degree of flexibility, allowing for the introduction of various substituents on the pyridone ring, which is crucial for structure-activity relationship (SAR) studies in drug development.
Overall Synthetic Scheme
The synthesis of N-amino-2-pyridones is achieved through a two-step process. The first step involves the formation of 2-cyanoacetohydrazide from ethyl cyanoacetate and hydrazine hydrate. The second step is a multi-component reaction where the synthesized 2-cyanoacetohydrazide reacts with an aromatic aldehyde and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) to form the final N-amino-2-pyridone product.
Caption: Overall two-step synthetic workflow for N-amino-2-pyridones.
Experimental Protocols
Step 1: Synthesis of 2-Cyanoacetohydrazide
This protocol describes the synthesis of the key intermediate, 2-cyanoacetohydrazide, from ethyl cyanoacetate and hydrazine hydrate.
Materials:
-
Ethyl cyanoacetate
-
Hydrazine hydrate (99%)
-
Ethanol
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl cyanoacetate (10 mmol) in ethanol (20 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add hydrazine hydrate (10 mmol) dropwise to the cooled solution over a period of 1 hour, while maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour.
-
Allow the reaction mixture to warm to room temperature and stir for another 2-4 hours.
-
The formation of a white precipitate indicates the product. Collect the solid by filtration.
-
Wash the solid with a small amount of cold ethanol and dry under vacuum to obtain 2-cyanoacetohydrazide.
Characterization Data (Typical):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Cyanoacetohydrazide | C₃H₅N₃O | 99.09 | 114-115 | White crystalline solid |
Step 2: One-Pot Synthesis of N-amino-2-pyridone Derivatives
This protocol outlines the synthesis of N-amino-2-pyridone derivatives via a one-pot, three-component reaction.[1][2]
Materials:
-
2-Cyanoacetohydrazide (from Step 1)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)
-
Piperidine
-
Ethanol or a mixture of water and ethanol (1:1, v/v)
-
Reflux apparatus
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 2-cyanoacetohydrazide (1 mmol), the chosen aromatic aldehyde (1 mmol), and the active methylene compound (1 mmol) in ethanol (15-20 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the N-amino-2-pyridone derivative.
Quantitative Data Summary (Representative Examples):
The following table summarizes the yields for the synthesis of various N-amino-2-pyridone derivatives using this protocol.
| Aromatic Aldehyde | Active Methylene Compound | Product | Yield (%) |
| Benzaldehyde | Malononitrile | 6-Amino-1-amino-4-phenyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | 85-95 |
| 4-Chlorobenzaldehyde | Malononitrile | 6-Amino-1-amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | 82-92 |
| 4-Methoxybenzaldehyde | Malononitrile | 6-Amino-1-amino-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | 88-96 |
| Benzaldehyde | Ethyl cyanoacetate | Ethyl 6-amino-1-amino-5-cyano-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate | 80-90 |
Reaction Mechanism
The one-pot synthesis of N-amino-2-pyridones proceeds through a cascade of reactions.
Caption: Proposed reaction mechanism for the one-pot synthesis.
The reaction is initiated by a Knoevenagel condensation between the aromatic aldehyde and the active methylene compound, catalyzed by piperidine. This is followed by a Michael addition of 2-cyanoacetohydrazide to the resulting Knoevenagel adduct. The intermediate then undergoes an intramolecular cyclization, followed by tautomerization and aromatization to yield the final N-amino-2-pyridone product.[1]
Conclusion
The described two-step synthetic protocol provides an efficient and versatile method for the preparation of a library of N-amino-2-pyridone derivatives. The use of readily available starting materials and straightforward reaction conditions makes this approach highly suitable for applications in medicinal chemistry and drug discovery research. The ability to easily modify the substituents on the pyridone ring allows for extensive exploration of the structure-activity relationships of this important class of heterocyclic compounds.
References
- 1. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Monitoring Acetohydrazide-Pyridine Reactions
Introduction
The reaction between acetohydrazide and pyridine derivatives is fundamental in the synthesis of various pharmaceutically active compounds, including potential antimicrobial and antitubercular agents. Monitoring these reactions is crucial for optimizing reaction conditions, maximizing yield, ensuring product purity, and understanding kinetic profiles. This document provides detailed application notes and protocols for three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods enable researchers, scientists, and drug development professionals to effectively track the consumption of reactants and the formation of products.
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is a robust and widely used technique for monitoring the progress of acetohydrazide-pyridine reactions. It excels at separating non-volatile and thermally sensitive compounds in a liquid matrix, making it ideal for direct analysis of reaction mixtures. A reverse-phase or HILIC method can be developed to resolve the polar acetohydrazide from the typically more non-polar pyridine reactants and resulting hydrazone products. UV detection is commonly employed, as both pyridine rings and hydrazone structures are chromophoric. By tracking the peak areas of reactants and products over time, a clear kinetic profile of the reaction can be established.
Quantitative Data Summary: HPLC
The following table summarizes typical retention times for a hypothetical reaction between acetohydrazide and pyridine-4-carboxaldehyde using a mixed-mode HILIC column.
| Compound | Retention Time (min) | Wavelength (nm) |
| Acetohydrazide | 2.5 | 210 |
| Pyridine-4-carboxaldehyde | 4.1 | 254 |
| N'-(pyridin-4-ylmethylene)acetohydrazide | 5.8 | 280 |
Experimental Protocol: HPLC Analysis
This protocol outlines a method for monitoring the reaction between acetohydrazide and a pyridine-aldehyde derivative.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector.
-
Primesep N HILIC mixed-mode column (or equivalent C18 column).[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Reaction quench solution: Cold acetonitrile.
-
Standard solutions of acetohydrazide, pyridine starting material, and synthesized product for calibration.
2. Sample Preparation:
-
At designated time intervals (e.g., 0, 15, 30, 60, 120 min), withdraw a 50 µL aliquot from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot in 950 µL of cold acetonitrile to stop the reaction and precipitate any incompatible salts.
-
Vortex the mixture for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Method Parameters:
-
Column: Primesep N HILIC, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient elution:
-
0-2 min: 90% B
-
2-8 min: Linear gradient from 90% B to 50% B
-
8-10 min: Hold at 50% B
-
10.1-15 min: Return to 90% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detector Wavelength: Monitored at 210 nm, 254 nm, and 280 nm to ensure optimal detection of all components.
4. Data Analysis:
-
Integrate the peak areas for the reactants and the product at each time point.
-
Calculate the concentration of each species using a pre-established calibration curve.
-
Plot the concentration of reactants and product versus time to determine the reaction kinetics.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
GC-MS is a highly sensitive and selective technique suitable for analyzing volatile and thermally stable compounds. While acetohydrazide itself is not ideal for direct GC analysis, derivatization can make it amenable to this technique. Silylation is a common derivatization procedure where an active hydrogen is replaced by a trimethylsilyl (TMS) group, increasing the volatility of the analyte.[2] Pyridine and many of its derivatives are sufficiently volatile for direct GC-MS analysis.[3][4] This method provides excellent separation and definitive identification through mass spectral data.
Quantitative Data Summary: GC-MS
The table below provides representative GC-MS parameters for the analysis of pyridine and a silylated acetohydrazide derivative.
| Compound | Derivatization | Retention Time (min) | Key m/z Ions |
| Pyridine | None | 3.6 | 79, 52 |
| TMS-Acetohydrazide | Silylation (MSTFA) | 5.2 | 146, 131, 73 |
| TMS-Product | Silylation (MSTFA) | 8.9 | Varies by product |
Experimental Protocol: GC-MS Analysis with Derivatization
1. Instrumentation and Materials:
-
GC-MS system with an Electron Ionization (EI) source.
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Derivatization reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
-
Anhydrous pyridine (as a solvent and catalyst).[5]
-
Reaction quench solution: An appropriate aprotic solvent.
2. Sample Preparation and Derivatization:
-
Withdraw a 50 µL aliquot from the reaction and quench in 950 µL of an aprotic solvent.
-
Evaporate a 100 µL portion of the quenched sample to dryness under a stream of nitrogen.
-
To the dry residue, add 50 µL of anhydrous pyridine and 100 µL of MSTFA + 1% TMCS.[5]
-
Cap the vial tightly and heat at 60 °C for 30 minutes to complete the silylation.
-
Cool the sample to room temperature before injection.
3. GC-MS Method Parameters:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-500 m/z.
4. Data Analysis:
-
Identify compounds based on their retention times and mass spectra.
-
Use extracted ion chromatograms (EIC) for specific m/z values to quantify each component, minimizing matrix interference.
-
Plot the relative abundance of reactant and product peaks over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is a powerful, non-invasive technique for in situ reaction monitoring, providing detailed structural information and quantitative data without the need for sample workup or chromatography.[6][7] By setting up the reaction directly in an NMR tube, spectra can be acquired at regular intervals to observe the disappearance of reactant signals and the appearance of product signals in real-time.[8] This is particularly useful for determining reaction kinetics and identifying transient intermediates.[9] The chemical shifts of specific protons on the acetohydrazide and pyridine moieties can be monitored.
Quantitative Data Summary: ¹H NMR
This table shows hypothetical ¹H NMR chemical shifts for a reaction in DMSO-d₆.
| Compound / Moiety | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Acetohydrazide | CH₃ | 1.85 | s |
| Acetohydrazide | NH₂ | 4.20 | br s |
| Pyridine-4-carboxaldehyde | CHO | 10.10 | s |
| Pyridine-4-carboxaldehyde | H-2, H-6 | 8.80 | d |
| Product Hydrazone | CH₃ | 2.10 | s |
| Product Hydrazone | CH=N | 8.30 | s |
| Product Hydrazone | Pyridine H-2, H-6 | 8.65 | d |
Experimental Protocol: In Situ NMR Reaction Monitoring
1. Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) compatible with the reaction.
-
Internal standard (e.g., tetramethylsilane - TMS, or a stable compound with a known concentration and a signal in a clear region of the spectrum).
2. Sample Preparation:
-
In a vial, dissolve the limiting reactant (e.g., 0.05 mmol of pyridine-4-carboxaldehyde) in 0.6 mL of the chosen deuterated solvent containing an internal standard.
-
Transfer the solution to an NMR tube.
-
Acquire a t=0 spectrum of the starting material.
-
Carefully add the second reactant (e.g., 0.05 mmol of acetohydrazide) to the NMR tube, cap, and shake gently to mix.
-
Immediately insert the tube into the NMR spectrometer.
3. NMR Data Acquisition:
-
Spectrometer Setup: Ensure the spectrometer is locked and shimmed on the sample.
-
Acquisition Program: Set up an arrayed experiment to automatically acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).[10]
-
Key Parameters:
-
Pulse Program: Standard 1D proton (e.g., zg30).
-
Number of Scans: 8 or 16 (balance between signal-to-noise and time resolution).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate quantification).
-
4. Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Select a well-resolved peak for each reactant and the product. The signal from the internal standard should remain constant.
-
Integrate the selected peaks in each spectrum.
-
Calculate the relative concentration of each species by normalizing their integral values against the integral of the internal standard.
-
Plot the concentration of each species versus time to obtain the kinetic profile.
Visualizations
References
- 1. HPLC Separation of Acetic acid and Acetic Hydrazide | SIELC Technologies [sielc.com]
- 2. gcms.cz [gcms.cz]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Application Note: Development of a Reversed-Phase HPLC Method for the Analysis of Acetohydrazide and Pyridine Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a comprehensive protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of the reaction products from the synthesis of pyridyl acetohydrazide from acetohydrazide and pyridine. The method is designed to effectively separate the starting materials from potential isomeric products.
Introduction
Acetohydrazide is a versatile reagent in organic synthesis, often utilized for the formation of hydrazones and other derivatives. Its reaction with pyridine is of interest for the potential synthesis of novel heterocyclic compounds with applications in medicinal chemistry. Monitoring the progress of this reaction and characterizing the product profile requires a reliable and efficient analytical method. This application note details the development of a reversed-phase HPLC (RP-HPLC) method suitable for the qualitative and quantitative analysis of the reaction mixture.
Physicochemical Properties of Analytes
A successful HPLC method development relies on understanding the properties of the analytes. The key compounds in this analysis are acetohydrazide, pyridine, and the potential pyridyl acetohydrazide products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Water Solubility | Key Characteristics |
| Acetohydrazide | C₂H₆N₂O | 74.08 | ~13.5 | Soluble | Highly polar |
| Pyridine | C₅H₅N | 79.10 | ~5.2 (of pyridinium ion) | Miscible | Basic, polar |
| Pyridyl Acetohydrazide (Isomers) | C₇H₉N₃O | 151.17 | - | Expected to be less polar than acetohydrazide | Aromatic, potential for multiple isomers |
Experimental Protocols
Materials and Reagents
-
Acetohydrazide (≥98% purity)
-
Pyridine (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (≥98% purity)
-
Ammonium acetate (≥98% purity)
-
Trifluoroacetic acid (TFA) (HPLC grade)
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions Development
The following protocol outlines the systematic approach to developing a suitable RP-HPLC method.
3.3.1. Column Selection
A C18 stationary phase is a good starting point for the separation of the moderately polar starting materials and the expected less polar products.
-
Initial Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Alternative Columns to consider if separation is not optimal:
-
C8 column for less retention of hydrophobic compounds.
-
Phenyl-hexyl column for alternative selectivity, especially for aromatic compounds.
-
A column with end-capping to minimize peak tailing of basic compounds like pyridine.
-
3.3.2. Wavelength Selection
-
Procedure: Perform a UV scan of individual standards of acetohydrazide, pyridine, and, if available, the reaction product mixture from 200 to 400 nm using the PDA detector.
-
Rationale: Pyridine and its derivatives typically exhibit strong absorbance around 254-260 nm. Acetohydrazide has a lower UV cutoff. A wavelength of 254 nm is recommended as a starting point for simultaneous detection of all components.
3.3.3. Mobile Phase Optimization
Aqueous Phase:
-
Start with a mobile phase containing a buffer to control the pH and improve peak shape, especially for pyridine.
-
Initial Buffer: 0.1% (v/v) Formic Acid in water. This will protonate pyridine, potentially improving its interaction with the stationary phase and enhancing peak symmetry.
-
Alternative Buffers:
-
0.1% (v/v) Trifluoroacetic acid (TFA) in water: A stronger ion-pairing agent that can significantly improve the retention and peak shape of basic compounds.
-
10 mM Ammonium acetate, pH adjusted to 4.5 with acetic acid: A volatile buffer suitable for LC-MS applications.
-
Organic Phase:
-
Acetonitrile is the recommended initial organic solvent due to its lower viscosity and UV cutoff compared to methanol.
-
Methanol can be explored as an alternative or in combination with acetonitrile to alter selectivity.
3.3.4. Elution Mode: Gradient vs. Isocratic
Due to the polarity difference between the starting materials and the expected products, a gradient elution is recommended for initial method development.
-
Initial Gradient Program:
-
Time (min) | % Acetonitrile
-
0.0 | 5
-
20.0 | 95
-
25.0 | 95
-
25.1 | 5
-
30.0 | 5
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
3.3.5. Method Optimization
Based on the initial chromatogram, the following parameters can be adjusted to improve the separation:
-
Gradient Slope: If peaks are clustered, a shallower gradient can be employed to increase resolution. If the run time is too long, a steeper gradient can be used.
-
Initial % Organic: If early eluting peaks (like acetohydrazide) are not well-retained, decrease the initial percentage of the organic solvent.
-
Buffer pH: Adjusting the pH of the aqueous mobile phase can significantly impact the retention and peak shape of ionizable compounds like pyridine.
-
Temperature: Increasing the column temperature can decrease viscosity, leading to sharper peaks and shorter retention times, but may also affect selectivity.
Data Presentation
The following tables should be used to systematically record and compare the results of the method development experiments.
Table 1: Column Screening
| Column Type | Dimensions | Particle Size (µm) | Observations (Peak Shape, Resolution) |
| C18 | 150 x 4.6 mm | 5 | |
| C8 | 150 x 4.6 mm | 5 | |
| Phenyl-Hexyl | 150 x 4.6 mm | 5 |
Table 2: Mobile Phase Optimization
| Aqueous Phase | Organic Phase | Gradient Program | Observations (Retention Times, Resolution) |
| 0.1% Formic Acid | Acetonitrile | 5-95% in 20 min | |
| 0.1% TFA | Acetonitrile | 5-95% in 20 min | |
| 10mM Ammonium Acetate, pH 4.5 | Acetonitrile | 5-95% in 20 min | |
| 0.1% Formic Acid | Methanol | 5-95% in 20 min |
Table 3: Optimized Method Parameters
| Parameter | Optimized Value |
| Column | |
| Mobile Phase A | |
| Mobile Phase B | |
| Gradient | |
| Flow Rate | |
| Column Temperature | |
| Detection Wavelength | |
| Injection Volume |
Visualization of the Experimental Workflow
Caption: Workflow for HPLC method development.
Conclusion
This application note provides a systematic and detailed protocol for the development of a reversed-phase HPLC method for the analysis of the reaction between acetohydrazide and pyridine. By following the outlined steps of column selection, mobile phase optimization, and gradient development, researchers can establish a robust and reliable method for monitoring reaction progress and characterizing the product profile. The provided tables and workflow diagram serve as valuable tools for organizing and executing the method development process.
Application Notes and Protocols: Acetohydrazide-Pyridine Compounds in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of acetohydrazide-pyridine compounds in various materials science applications, including the development of antimicrobial textiles, corrosion inhibitors, and luminescent materials. Detailed experimental protocols and quantitative data are presented to facilitate the replication and advancement of these technologies.
Antimicrobial Textiles
Acetohydrazide-pyridine derivatives, particularly when complexed with metal ions, have demonstrated significant potential as antimicrobial agents for textiles. These compounds can be effectively coated onto fabrics like cotton, imparting durable resistance to common bacterial and fungal strains.
Application Data
The following table summarizes the antimicrobial activity of a pyridyl-thienyl acetohydrazide (AHZ) derivative and its metal complexes when applied to cotton fabric. The data represents the zone of inhibition in millimeters against various microorganisms.
| Treatment | S. aureus (mm) | E. coli (mm) | C. albicans (mm) | A. flavus (mm) |
| Control (untreated cotton) | 0 | 0 | 0 | 0 |
| AHZ-CF | 8 | 7 | 0 | 0 |
| Cr(III)-AHZ-CF | 12 | 11 | 8 | 0 |
| Mn(II)-AHZ-CF | 14 | 13 | 9 | 0 |
| Fe(III)-AHZ-CF | 16 | 15 | 10 | 0 |
| Co(II)-AHZ-CF | 18 | 17 | 11 | 0 |
| Ni(II)-AHZ-CF | 22 | 20 | 13 | 0 |
| Cu(II)-AHZ-CF | 20 | 19 | 12 | 0 |
| Zn(II)-AHZ-CF | 17 | 16 | 10 | 0 |
Data synthesized from studies on pyridyl-thienyl acetohydrazide derivatives.[1]
Experimental Protocols
Protocol 1.1: Synthesis of Pyridyl-Thienyl Acetohydrazide (AHZ) Derivative
This protocol outlines the synthesis of a representative acetohydrazide-pyridine ligand.
-
Reaction Setup: In a 100 mL round-bottom flask, combine 5 mmol of acetyl thiophene, 5 mmol of 4-methoxybenzaldehyde, 15 mmol of ammonium acetate, and 5 mmol of ethyl cyanoacetate in 40 mL of ethanol.
-
Reflux: Heat the mixture to reflux with constant stirring for five hours.
-
Precipitation and Filtration: Cool the reaction mixture to room temperature (25°C) to allow for the precipitation of the product. Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the precipitate with cold ethanol and dry it thoroughly.
-
Recrystallization: Recrystallize the crude product from an ethanol-DMF mixture to yield the purified pyridyl-thienyl acetohydrazide derivative.[1]
Protocol 1.2: Coating of Cotton Fabric with AHZ and its Metal Complexes
This protocol describes the application of the synthesized AHZ ligand and its metal complexes onto cotton fabric.
-
Ligand Solution Preparation: Dissolve 0.1 g of the synthesized AHZ ligand in 30 mL of dimethylformamide (DMF).
-
Sonication: Sonicate the solution for 3-4 minutes at 50°C and 40 kHz to ensure complete dissolution.
-
Fabric Impregnation (Ligand): Immerse a 1 g piece of cotton fabric into the ligand solution and sonicate for 30 minutes.
-
Drying: Remove the fabric, allow it to dry, yielding the acetohydrazide-modified cotton fabric (AHZ-CF).
-
Metal Complex Formation: To the remaining solution, add 0.1 g of a selected metal salt (e.g., NiCl₂, CuCl₂, etc.).
-
Fabric Impregnation (Metal Complex): Submerge the AHZ-CF sample into the metal-containing solution and sonicate for an additional 30 minutes with constant stirring.
-
Final Washing and Drying: Remove the fabric, wash it with distilled water, and dry it to obtain the final metal-complex-modified cotton fabric (M-AHZ-CF).[2]
Protocol 1.3: Antimicrobial Activity Testing (Agar Disc Diffusion Method)
This protocol is a standard method for evaluating the antimicrobial efficacy of the treated fabrics.
-
Culture Preparation: Prepare fresh cultures of the test microorganisms (S. aureus, E. coli, C. albicans, A. flavus) in a suitable broth.
-
Agar Plate Inoculation: Spread-plate the microbial cultures onto the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud dextrose agar plates (for fungi).
-
Disc Application: Place sterile discs (6 mm diameter) of the treated and untreated cotton fabrics onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Experimental Workflow
Caption: Workflow for antimicrobial textile development.
Corrosion Inhibition
Pyridine-hydrazide and related pyridine derivatives have been identified as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. These compounds adsorb onto the metal surface, forming a protective layer that significantly reduces the corrosion rate.
Application Data
The following table presents the inhibition efficiency of a pyridine derivative, 4-chloro-2-((pyridin-2-ylimino)methyl)phenol (CPP), for the corrosion of low carbon steel in 1 M HCl at different concentrations and temperatures.
| Inhibitor Concentration (M) | Temperature (K) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| Blank | 303 | 1.15 | - |
| 0.0001 | 303 | 0.46 | 60.0 |
| 0.0005 | 303 | 0.23 | 80.0 |
| 0.001 | 303 | 0.12 | 89.6 |
| Blank | 313 | 2.21 | - |
| 0.001 | 313 | 0.35 | 84.2 |
| Blank | 323 | 4.15 | - |
| 0.001 | 323 | 0.83 | 80.0 |
| Blank | 333 | 7.62 | - |
| 0.001 | 333 | 1.83 | 76.0 |
Data adapted from studies on pyridine derivatives as corrosion inhibitors.[3]
Experimental Protocols
Protocol 2.1: Synthesis of Pyridinium Bromide Derivatives
This protocol details the synthesis of a class of pyridine-based corrosion inhibitors.
-
Schiff Base Formation: React equimolar amounts (0.01 mol) of isonicotinic acid hydrazide and p-bromobenzaldehyde in 25 mL of ethanol with a few drops of glacial acetic acid. Reflux the mixture for 8 hours. Cool, filter, and recrystallize the precipitate from ethanol to obtain the Schiff base.[4]
-
N-Alkylation: In a round-bottom flask, mix 0.01 mol of the prepared Schiff base with 0.01 mol of an alkyl halide (e.g., benzyl bromide) in 2 mL of absolute ethanol. Let the mixture stand overnight at room temperature.[4]
-
Reflux and Isolation: Reflux the mixture for 25 hours. Evaporate the solvent and wash the resulting solid with diethyl ether to obtain the pyridinium bromide derivative.[4]
Protocol 2.2: Potentiodynamic Polarization Measurement
This protocol describes the electrochemical method used to evaluate the performance of corrosion inhibitors.
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (mild steel specimen), a platinum counter electrode, and a saturated calomel reference electrode (SCE).
-
Working Electrode Preparation: Polish the mild steel specimen with emery papers of increasing grit size, then wash with distilled water and acetone, and finally dry.
-
Electrolyte Preparation: Prepare the corrosive medium (e.g., 1 M HCl) and add the desired concentration of the inhibitor.
-
Open Circuit Potential (OCP): Immerse the electrodes in the electrolyte and allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady state is reached.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis (Tafel Extrapolation): Plot the resulting current density (log scale) versus the electrode potential. Extrapolate the linear portions of the cathodic and anodic curves (Tafel regions) back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100.
Experimental Workflow
Caption: Workflow for corrosion inhibitor evaluation.
Luminescent Materials
Certain acetohydrazide-pyridine compounds and their derivatives exhibit interesting photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and security inks. Their emission characteristics can often be tuned by modifying their chemical structure or through complexation with metal ions.
Application Data
The following table shows the photophysical data for a series of luminescent pyridine-based compounds in solution.
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Pyridine Diacylhydrazone 1 | Ethanol | 350 | 425 | 75 | 0.65 |
| Pyridine Diacylhydrazone 2 | Dichloromethane | 362 | 440 | 78 | 0.72 |
| Anthracene-Hydrazide AI | Solid State | - | 527 | - | - |
| Anthracene-Hydrazide AI (pressed) | Solid State | - | 540 | - | - |
Data compiled from studies on pyridine-containing fluorescent molecules.[5][6]
Experimental Protocols
Protocol 3.1: Synthesis of a Luminescent Pyridine Acetohydrazone Metal Complex
This protocol details the synthesis of a luminescent metal complex.
-
Ligand Synthesis: Reflux an equimolar mixture of 2-acetylpyridine and acetohydrazide in a methanolic medium for 3 hours. Reduce the volume of the resulting solution to obtain the [N-(1-pyridine-2-yl)Ethlidene AcitoHydrazide] ligand.[7]
-
Complexation: React the synthesized ligand with a transition metal salt (e.g., CoCl₂, CrCl₃, FeSO₄) in a 2:1 ligand-to-metal molar ratio in a suitable solvent.[7]
-
Isolation: Isolate the resulting complex by filtration or evaporation of the solvent.[7]
Protocol 3.2: Fluorescence Quantum Yield Measurement (Comparative Method)
This protocol describes how to determine the fluorescence quantum yield of a sample relative to a known standard.
-
Standard and Sample Preparation: Prepare a series of solutions of both the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) at different concentrations. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorbance spectra for all prepared solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters for both the sample and the standard.
-
Data Analysis: Integrate the area under the fluorescence emission curves for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²), where 'm' is the slope of the plot for the sample and standard, and 'η' is the refractive index of the respective solvents.
Experimental Workflow
Caption: Workflow for luminescent material characterization.
References
- 1. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Video: Potentiodynamic Corrosion Testing [app.jove.com]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Acetohydrazide Pyridine Cyclization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the yield of acetohydrazide pyridine cyclization reactions to form[1][2][3]triazolo[4,3-a]pyridine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of[1][2][3]triazolo[4,3-a]pyridines from acetohydrazide or its precursors.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient formation of 2-hydrazinopyridine intermediate: The initial reaction between 2-chloropyridine and hydrazine hydrate may be incomplete. | - Ensure an excess of hydrazine hydrate is used. - Increase the reaction temperature and/or time for the formation of 2-hydrazinopyridine. - Consider using a higher boiling point solvent like 2-ethoxyethanol. |
| 2. Ineffective acylation of 2-hydrazinopyridine: The subsequent reaction with the acetylating agent (e.g., acetic anhydride, acetyl chloride) may be suboptimal. | - For reactions with acetyl chloride, perform the reaction at a low temperature (e.g., 0 °C) to control the exothermic reaction and add the reagent dropwise. - For reactions with acetic anhydride, consider refluxing to ensure complete reaction. | |
| 3. Unfavorable reaction conditions for cyclization: The dehydration and ring-closing step may not be proceeding efficiently. | - If the reaction is performed in a single pot, ensure the temperature is high enough for the cyclodehydration step after the initial acylation. Refluxing in a solvent like toluene or acetic acid can be effective.[3] - Microwave irradiation can significantly reduce reaction times and improve yields for the dehydration step.[3] | |
| 4. Inactive catalyst or suboptimal catalyst loading: If a catalyst is used (e.g., palladium for the coupling of hydrazides with 2-chloropyridine), it may not be active or the concentration may be too low. | - Ensure the catalyst is not old or deactivated. - Optimize the catalyst loading; typically, 5-10 mol% is a good starting point. | |
| Formation of Side Products | 1. Dimroth Rearrangement: Formation of the isomeric[1][2][3]triazolo[1,5-a]pyridine. This is more likely with electron-withdrawing groups on the pyridine ring.[1] | - The rearrangement can be influenced by temperature and acidity. Boiling the reaction mixture after the initial cyclization can promote the rearrangement to the thermodynamically more stable isomer.[1] To favor the [4,3-a] isomer, milder reaction conditions and shorter reaction times may be beneficial. |
| 2. Formation of di-acylated or other over-reacted products: Excess acetylating agent can lead to unwanted side reactions. | - Use a stoichiometric amount or a slight excess of the acetylating agent. - Add the acetylating agent slowly to the reaction mixture. | |
| 3. Resinification/Polymerization: Especially with nitro-substituted pyridines, the reaction mixture can degrade at higher temperatures.[1] | - Conduct the reaction at a lower temperature for a longer duration. For sensitive substrates, room temperature or slightly elevated temperatures (e.g., 60 °C) may be necessary.[1] - Consider performing the reaction in the absence of a base if it contributes to degradation.[1] | |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. | - After the reaction, cool the mixture to induce precipitation. - If the product remains in solution, remove the solvent under reduced pressure and attempt crystallization from a different solvent system. |
| 2. Product is an oil. | - Attempt to form a salt (e.g., hydrochloride) to induce crystallization. - Purify by column chromatography using an appropriate solvent system. | |
| 3. Presence of unreacted starting materials or byproducts. | - Wash the crude product with a solvent in which the impurities are soluble but the product is not. - Recrystallization is an effective method for purification. - Column chromatography can be used to separate the desired product from impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the cyclization of acetohydrazide with a pyridine derivative?
A1: There are two main pathways for synthesizing 3-methyl-[1][2][3]triazolo[4,3-a]pyridine:
-
Route A: One-Pot Reaction from 2-Hydrazinopyridine: This involves the reaction of 2-hydrazinopyridine with an acetylating agent such as acetic anhydride or acetyl chloride. The intermediate acylhydrazone is then cyclized, often in the same pot, through heating.
-
Route B: Sequential Reaction from 2-Chloropyridine: This route first involves the synthesis of 2-hydrazinopyridine by reacting 2-chloropyridine with hydrazine hydrate. The isolated 2-hydrazinopyridine is then reacted with an acetylating agent as in Route A. Alternatively, acetohydrazide can be reacted directly with 2-chloropyridine, often with catalytic assistance (e.g., Palladium catalysis), followed by a dehydration step.[3]
Q2: How does the choice of solvent affect the reaction yield?
A2: The solvent plays a crucial role in both the solubility of the reactants and the reaction temperature. For the synthesis of related triazolopyridines, polar aprotic solvents like toluene and chlorobenzene have been shown to give good yields.[2] Protic solvents like ethanol can also be effective, particularly for the initial formation of hydrazones.[4] For the cyclodehydration step, higher boiling point solvents are generally preferred to facilitate the elimination of water.
Q3: What is the optimal temperature for the cyclization reaction?
A3: The optimal temperature depends on the specific reactants and solvent used. For the cyclization of enaminonitriles and benzohydrazides to form triazolopyridines, temperatures between 120°C and 140°C have been found to be effective, with higher temperatures leading to shorter reaction times.[2] Microwave-assisted synthesis can significantly accelerate the reaction, often reaching completion in a much shorter time at similar or slightly higher temperatures.[2] For sensitive substrates, lower temperatures (e.g., 60°C) may be necessary to prevent degradation.[1]
Q4: Are there any catalysts that can improve the reaction yield?
A4: While many preparations are performed without a catalyst, certain catalysts can be beneficial. For the reaction of hydrazides with 2-chloropyridine, a palladium catalyst can facilitate the initial C-N bond formation.[3] For oxidative cyclization of hydrazones, iodine (I₂) or ceric ammonium nitrate have been used.
Q5: What is the Dimroth rearrangement and how can I control it?
A5: The Dimroth rearrangement is an isomerization of the[1][2][3]triazolo[4,3-a]pyridine ring system to the more stable[1][2][3]triazolo[1,5-a]pyridine isomer.[1] This rearrangement is often promoted by heat and acidic conditions and is more prevalent when the pyridine ring contains electron-withdrawing groups.[1] To minimize this rearrangement, it is advisable to use milder reaction conditions and shorter reaction times. Conversely, if the [1,5-a] isomer is the desired product, prolonged heating after the initial cyclization can be employed.[1]
Data Presentation
Table 1: Effect of Solvent and Temperature on the Yield of a[1][2][3]triazolo[1,5-a]pyridine Synthesis *
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 120 | 24 | 83 |
| 2 | Dioxane | 120 | 24 | 72 |
| 3 | Xylene | 120 | 24 | 69 |
| 4 | Chlorobenzene | 120 | 24 | 79 |
| 5 | Toluene | 140 (Microwave) | 3 | 89 |
| 6 | Toluene | 120 (Microwave) | 5 | 81 |
| 7 | Toluene | 100 (Microwave) | 8 | 75 |
| 8 | Toluene | 160 (Microwave) | 1.5 | 81 |
| 9 | Toluene | 180 (Microwave) | 0.67 | 76 |
*Data adapted from a study on the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, which serves as a relevant model for optimization.[2]
Experimental Protocols
Protocol 1: Two-Step Synthesis of 3-methyl-[1][2][3]triazolo[4,3-a]pyridine from 2-Chloropyridine
Step 1: Synthesis of 2-Hydrazinopyridine
-
To a solution of 2-chloropyridine (1 equivalent) in a suitable solvent such as ethanol or 2-ethoxyethanol, add hydrazine hydrate (2-3 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude 2-hydrazinopyridine can be purified by crystallization or used directly in the next step.
Step 2: Cyclization to 3-methyl-[1][2][3]triazolo[4,3-a]pyridine
-
Dissolve the 2-hydrazinopyridine (1 equivalent) in glacial acetic acid or toluene.
-
Add acetic anhydride (1.1 equivalents) dropwise to the solution while stirring.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium carbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Palladium-Catalyzed Synthesis of N'-(pyridin-2-yl)acetohydrazide followed by Cyclization
Step 1: Synthesis of N'-(pyridin-2-yl)acetohydrazide
-
To a reaction vessel, add 2-chloropyridine (1 equivalent), acetohydrazide (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2 equivalents) in an anhydrous solvent such as toluene.
-
Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-110°C until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and filter off the catalyst and salts.
-
Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography.
Step 2: Cyclodehydration
-
Dissolve the purified N'-(pyridin-2-yl)acetohydrazide in glacial acetic acid.
-
Heat the solution under microwave irradiation at a temperature of 120-150°C for 15-30 minutes.[3]
-
Alternatively, reflux the solution in acetic acid for several hours.
-
Follow the workup and purification procedure described in Protocol 1, Step 2.
Visualizations
Caption: Synthetic pathways to 3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Caption: Troubleshooting logic for low yield in cyclization reactions.
References
Technical Support Center: Acetohydrazide in Heterocyclic Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with acetohydrazide in synthetic chemistry. While the direct synthesis of pyridine from acetohydrazide is not a commonly documented pathway, this guide addresses the frequently encountered side products that can arise during such experimental attempts, namely 1,3,4-oxadiazoles and N,N'-diacetylhydrazine.
Frequently Asked Questions (FAQs)
Q1: I am trying to use acetohydrazide in a reaction to form a pyridine ring, but I am not getting my desired product. What could be happening?
A1: Acetohydrazide is prone to undergo alternative cyclization and self-condensation reactions under many synthetic conditions. Instead of forming a pyridine ring, it is highly likely that you are forming more thermodynamically stable side products such as 2-methyl-1,3,4-oxadiazole or N,N'-diacetylhydrazine. It is recommended to characterize your products to confirm their identity.
Q2: What are the most common side products when using acetohydrazide in a reaction?
A2: The two most prevalent side products are 1,3,4-oxadiazoles and N,N'-diacetylhydrazine. The formation of 1,3,4-oxadiazoles often occurs in the presence of a coupling agent or under oxidative conditions, while N,N'-diacetylhydrazine can form through self-acylation, especially at elevated temperatures.[1][2][3]
Q3: How can I detect the formation of 1,3,4-oxadiazoles and N,N'-diacetylhydrazine in my reaction mixture?
A3: These side products can be identified using standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Comparing the spectral data of your product with literature values for the suspected side products is the most definitive method.
Q4: What reaction conditions favor the formation of these side products?
A4: The formation of 1,3,4-oxadiazoles is often promoted by dehydrating agents or oxidizing agents.[4][5][6] The self-condensation of acetohydrazide to form N,N'-diacetylhydrazine can be favored by heat.[7]
Troubleshooting Guides
Issue 1: An unexpected white crystalline solid has precipitated from my reaction mixture.
-
Question: I was attempting a cyclization reaction with acetohydrazide and a co-reagent, and a white crystalline solid formed. My initial analyses do not match the expected pyridine derivative. What could this be?
-
Answer: It is highly probable that you have synthesized N,N'-diacetylhydrazine. This compound is a white crystalline solid with a melting point of approximately 138-140 °C.[8] It is formed by the self-condensation of two molecules of acetohydrazide. To confirm, you can obtain a melting point and run an NMR and mass spectrum to compare against known data for N,N'-diacetylhydrazine.
Issue 2: My main product shows a 5-membered heterocyclic ring structure instead of the expected 6-membered pyridine ring.
-
Question: My spectral data (NMR, MS) suggests the formation of a 1,3,4-oxadiazole ring. How did this happen?
-
Answer: Acetohydrazide can readily cyclize to form 2-methyl-1,3,4-oxadiazole in the presence of various reagents, particularly those that can act as a one-carbon source or facilitate dehydration. For instance, if your reaction involves a carboxylic acid derivative or an orthoformate, these can react with acetohydrazide to form the oxadiazole ring.
Issue 3: How can I minimize the formation of these side products?
-
Question: What steps can I take to prevent the formation of 1,3,4-oxadiazoles and N,N'-diacetylhydrazine?
-
Answer: To minimize the formation of N,N'-diacetylhydrazine, it is advisable to conduct the reaction at lower temperatures and to control the stoichiometry of your reagents carefully. To avoid 1,3,4-oxadiazole formation, you should be mindful of any reagents that can promote cyclization and dehydration. If possible, protecting the hydrazide functionality until the desired reaction step is complete could be a viable strategy.
Side Product Formation Data
| Side Product | Common Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Conditions for Formation |
| 2-Methyl-1,3,4-oxadiazole | Not Applicable | C₃H₄N₂O | 84.08 | Presence of coupling agents, dehydrating agents, or one-carbon sources. |
| N,N'-Diacetylhydrazine | Diacetylhydrazine | C₄H₈N₂O₂ | 116.12 | Elevated temperatures, self-condensation.[1][7] |
Experimental Protocols
Protocol 1: Synthesis of N,N'-Diacetylhydrazine
This protocol is provided for the characterization and identification of a potential side product.
-
Reactants: Hydrazine hydrate and a high-boiling point ester compound (e.g., isoamyl acetate).[7]
-
Procedure:
-
To a reaction vessel equipped with a reflux condenser, add hydrazine hydrate and an excess of the high-boiling point ester.
-
Heat the mixture to a temperature sufficient to initiate the reaction and distill off the lower-boiling alcohol byproduct.
-
Continue heating until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature, at which point N,N'-diacetylhydrazine will precipitate as a white solid.
-
Filter the solid, wash with a cold solvent (e.g., ethanol), and dry under vacuum.
-
The product can be further purified by recrystallization.
-
Protocol 2: General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This general protocol illustrates a common pathway for the formation of 1,3,4-oxadiazoles from hydrazides.
-
Reactants: A hydrazide and an isothiocyanate.[6]
-
Procedure:
-
Prepare the thiosemicarbazide intermediate by reacting the corresponding hydrazide with an isothiocyanate in methanol at room temperature.
-
To a solution of the thiosemicarbazide in DMF, add a coupling reagent (e.g., TBTU) and a base (e.g., DIEA).
-
Heat the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, remove the solvent under reduced pressure, and extract the product.
-
The crude product can be purified by recrystallization.
-
Reaction Pathway Visualization
Caption: Reaction pathways for the formation of common side products from acetohydrazide.
References
- 1. Cas 3148-73-0,Diacetyl hydrazine | lookchem [lookchem.com]
- 2. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bohrium.com [bohrium.com]
- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. CN114516819A - Preparation method of N, N' -diacetyl hydrazine - Google Patents [patents.google.com]
- 8. Diacetyl hydrazine | 3148-73-0 [chemicalbook.com]
purification strategies for crude acetohydrazide-pyridine reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude acetohydrazide-pyridine reaction mixtures. Our goal is to offer practical solutions to common purification challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of acetohydrazide.
Problem 1: Residual Pyridine in the Purified Product
Symptoms:
-
A persistent, characteristic odor of pyridine in the final product.
-
Broad or distorted peaks in NMR spectra, often with signals corresponding to pyridine.
-
Tailing of the product spot on a Thin Layer Chromatography (TLC) plate.[1]
Possible Causes:
-
Inefficient removal of pyridine during the work-up procedure.
-
Formation of a salt or complex between the acidic acetohydrazide and basic pyridine.[1]
-
Use of an inappropriate purification method for pyridine removal.
Solutions:
| Solution | Detailed Protocol | Pros | Cons |
| Acidic Wash | 1. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Wash the organic layer 2-3 times with a dilute aqueous acid solution (e.g., 1-5% HCl or 10% citric acid).[1] 3. The pyridine will be protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer. 4. Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any remaining acid, followed by a brine wash. 5. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. | Effective for removing large quantities of pyridine. | Not suitable for acid-sensitive target compounds. Acetohydrazide has some water solubility, so care must be taken to avoid product loss into the aqueous layer. |
| Copper (II) Sulfate Wash | 1. Dissolve the crude mixture in an organic solvent. 2. Wash the organic layer with a saturated aqueous solution of copper (II) sulfate.[1] 3. Pyridine forms a water-soluble complex with copper sulfate, which is visually indicated by the formation of a deep blue or violet color in the aqueous layer.[1] 4. Continue washing until the blue color of the copper sulfate solution no longer intensifies. 5. Wash with water and brine, then dry and concentrate the organic phase. | A mild and effective alternative for acid-sensitive compounds.[2] The color change provides a visual cue for complete pyridine removal. | The copper complex may need to be disposed of as heavy metal waste. |
| Azeotropic Removal | 1. After the initial evaporation of the bulk pyridine, dissolve the residue in a solvent that forms a low-boiling azeotrope with pyridine, such as toluene or cyclohexane.[1] 2. Evaporate the solvent under reduced pressure. 3. Repeat this process 2-3 times to ensure complete removal of residual pyridine. | Useful for removing trace amounts of pyridine after a primary removal step. | May not be effective for large quantities of pyridine and can be time-consuming. |
Problem 2: Product Oils Out or Fails to Crystallize During Recrystallization
Symptoms:
-
Formation of an oil or viscous liquid instead of solid crystals upon cooling the recrystallization solution.
-
No solid precipitates from the solution even after cooling and scratching the flask.
Possible Causes:
-
The chosen recrystallization solvent is too good a solvent, even at low temperatures.
-
The cooling rate is too rapid, preventing the formation of an ordered crystal lattice.[2]
-
The presence of significant impurities that inhibit crystallization.
-
The melting point of the solid is lower than the temperature of the solution.
Solutions:
| Solution | Detailed Protocol |
| Optimize Solvent System | If a single solvent is too effective, a mixed-solvent system is recommended.[3] Find a pair of miscible solvents where acetohydrazide is soluble in one ("good" solvent) and insoluble in the other ("bad" solvent). Dissolve the crude product in a minimal amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly. A common combination for polar compounds is ethanol-ether or ethanol-water. |
| Control Cooling Rate | Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels.[2] Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation. Slow cooling encourages the formation of larger, purer crystals. |
| Induce Crystallization | If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates nucleation sites for crystal growth. Alternatively, add a small "seed" crystal of pure acetohydrazide to the cooled solution. |
| Address Oiling Out | If the product oils out, reheat the solution to dissolve the oil. Add a small amount of the "good" solvent to increase the total solvent volume and then allow it to cool slowly again. This helps to keep the compound in solution until it is below its melting point.[2] |
Problem 3: Poor Separation or Recovery During Column Chromatography
Symptoms:
-
The product elutes with impurities.
-
The product remains on the column and does not elute.
-
Very low yield of the purified product.
Possible Causes:
-
Incorrect choice of stationary phase or mobile phase (eluent).
-
The polarity of the eluent is too high, causing all components to elute together.
-
The polarity of the eluent is too low, resulting in the polar product strongly adsorbing to the silica gel.[4]
-
The sample was loaded incorrectly.
Solutions:
| Solution | Detailed Protocol |
| Optimize Eluent System | For a polar compound like acetohydrazide on a silica gel column, a polar eluent system is required. Start with a less polar solvent and gradually increase the polarity. A common choice for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[5] Begin with a low percentage of MeOH (e.g., 1-2%) and gradually increase it. Use TLC to determine the optimal solvent system that gives good separation between acetohydrazide and its impurities. |
| Dry Loading | Since acetohydrazide is highly polar, it may not be very soluble in the initial, less polar eluent. In such cases, use a "dry loading" technique. Dissolve the crude product in a minimal amount of a solvent in which it is soluble (e.g., methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column. This ensures that the compound is introduced to the column in a concentrated band. |
| Consider Alternative Stationary Phases | If silica gel proves ineffective due to the high polarity of acetohydrazide, consider using a different stationary phase. Reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a good alternative for purifying very polar, water-soluble compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude acetohydrazide-pyridine reaction mixture?
A1: Common impurities include:
-
Unreacted starting materials: Such as acetic anhydride, ethyl acetate, or hydrazine hydrate.
-
Pyridine: Used as a solvent or base in the reaction.
-
Diacetylhydrazine: A potential byproduct formed from the reaction of acetohydrazide with another molecule of the acetylating agent.
-
Water: Can be present from the use of hydrazine hydrate or introduced during the work-up.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the final product on a TLC plate, you can visualize the separation of acetohydrazide from its impurities. The purity of the final product can be more accurately assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or by measuring its melting point.
Q3: Acetohydrazide is highly soluble in water. How does this affect the purification strategy?
A3: The high water solubility of acetohydrazide requires careful consideration during aqueous work-ups. To minimize product loss into the aqueous layer during extractions, it is advisable to use saturated brine solutions for washing, which can decrease the solubility of organic compounds in the aqueous phase. Additionally, back-extracting the aqueous layers with an organic solvent can help to recover some of the dissolved product. When considering recrystallization, using a mixed solvent system that includes a non-polar "bad" solvent can be more effective than using water-based systems where the solubility might remain high even at low temperatures.
Q4: Can I use distillation to purify crude acetohydrazide?
A4: While acetohydrazide has a defined boiling point, distillation is generally not the preferred method for purification due to its relatively high boiling point and potential for decomposition at elevated temperatures.[2] Purification methods like recrystallization and column chromatography are typically more effective at removing non-volatile impurities.
Q5: Are there any safety precautions I should take when working with acetohydrazide and its reaction mixtures?
A5: Yes, it is important to handle all chemicals with appropriate safety measures. Acetohydrazide and its precursors, like hydrazine, can be hazardous. Always work in a well-ventilated fume hood, wear personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.
Quantitative Data Summary
The efficiency of purification can vary depending on the scale of the reaction and the specific conditions used. The following table provides illustrative data based on typical laboratory-scale preparations.
| Purification Method | Starting Material | Typical Yield | Typical Purity | Reference |
| Recrystallization | Crude Acetohydrazide | 80-95% | >98% | [6] |
| Distillation | Crude Acetohydrazide | >95% | 99.2% | |
| Column Chromatography | Crude Hydrazide Mixture | 47-90% | High (not specified) | A general example for hydrazide purification. |
Experimental Protocols & Workflows
General Purification Workflow
The following diagram illustrates a general workflow for the purification of a crude acetohydrazide-pyridine reaction mixture.
Caption: A flowchart of the general purification process.
Troubleshooting Logic for Pyridine Removal
This diagram outlines the decision-making process for selecting a pyridine removal method.
Caption: A decision tree for pyridine removal methods.
References
- 1. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric - PMC [pmc.ncbi.nlm.nih.gov]
- 2. アセトヒドラジド 90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Process of making 2-hydroxyethylhydrazine - Patent US-2660607-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3023241A - Preparation of acyl hydrazine derivatives - Google Patents [patents.google.com]
- 6. CN106977420A - A kind of synthetic method of acethydrazide - Google Patents [patents.google.com]
managing reaction conditions for selective pyridine synthesis with acetohydrazide
Welcome to the technical support center for the selective synthesis of pyridines using acetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this synthetic methodology.
Overview of the Synthesis
The synthesis of substituted pyridines using a 1,3-dicarbonyl compound, an alkynone, and acetohydrazide as the nitrogen source is a variation of the Bohlmann-Rahtz pyridine synthesis. The reaction proceeds via the in situ formation of a hydrazone from the 1,3-dicarbonyl compound and acetohydrazide. This hydrazone then acts as an enamine equivalent, undergoing a Michael addition to the alkynone, followed by cyclodehydration to yield the final N-aminopyridine product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and provides systematic solutions to resolve them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the hydrazone intermediate. 2. Low reactivity of the hydrazone in the Michael addition. 3. Inefficient cyclodehydration. 4. Decomposition of starting materials or intermediates. | 1. Pre-form the hydrazone by reacting the 1,3-dicarbonyl compound with acetohydrazide in a suitable solvent (e.g., ethanol) with catalytic acid prior to the addition of the alkynone. 2. Use a Lewis acid catalyst (e.g., ZnBr₂, Yb(OTf)₃) or a Brønsted acid (e.g., acetic acid) to activate the alkynone for the Michael addition. 3. Increase the reaction temperature for the cyclodehydration step. Microwave irradiation can also be effective in promoting this step. 4. Ensure anhydrous reaction conditions, as water can interfere with the reaction. Use freshly distilled solvents and reagents. |
| Formation of Side Products | 1. Self-condensation of the 1,3-dicarbonyl compound. 2. Polymerization of the alkynone. 3. Formation of pyrazole derivatives from the reaction of the hydrazone with itself or other components. 4. Incomplete cyclization leading to stable aminodiene intermediates. | 1. Add the 1,3-dicarbonyl compound slowly to the reaction mixture. 2. Use the alkynone in a slight excess but avoid large excesses. Ensure the reaction temperature is not excessively high during the initial stages. 3. Control the stoichiometry of the reactants carefully. The use of a one-pot procedure with controlled addition of reagents can minimize this. 4. As mentioned above, higher temperatures or the use of a catalyst can drive the cyclodehydration to completion. |
| Difficulty in Product Isolation/Purification | 1. Product is highly polar and soluble in aqueous layers during workup. 2. Product co-elutes with starting materials or byproducts during chromatography. 3. Product is an oil and difficult to crystallize. | 1. Extract the product with a more polar organic solvent like ethyl acetate or dichloromethane. Saturate the aqueous layer with NaCl to decrease the solubility of the product. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider derivatization to a less polar compound for purification if possible. 3. Attempt trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. If the product is basic, consider forming a salt (e.g., hydrochloride) which is often crystalline. |
| Reaction is Not Reproducible | 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, time, atmosphere). 3. Scale-up issues. | 1. Use reagents from the same batch or purify them before use. Acetohydrazide and alkynones can degrade over time. 2. Use a temperature-controlled reaction setup and monitor the reaction progress by TLC or LC-MS to ensure consistent reaction times. Maintain an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. 3. When scaling up, ensure efficient stirring and heat transfer. The rate of addition of reagents may need to be adjusted. |
Frequently Asked Questions (FAQs)
Q1: What is the role of acetohydrazide in this reaction?
A1: Acetohydrazide serves as the nitrogen source for the pyridine ring. It first reacts with the 1,3-dicarbonyl compound to form a hydrazone intermediate in situ. The amino group of this hydrazone then acts as the nucleophile in the subsequent steps of the reaction, ultimately becoming the nitrogen atom of the pyridine ring, resulting in an N-aminopyridine derivative.
Q2: Can other hydrazides be used instead of acetohydrazide?
A2: Yes, other hydrazides can potentially be used, which would result in different N-substituents on the final pyridine product. However, the reactivity may vary depending on the electronic and steric properties of the hydrazide. It is advisable to perform small-scale test reactions to optimize the conditions for a new hydrazide.
Q3: What is the advantage of using a catalyst in this synthesis?
A3: Catalysts, both Brønsted and Lewis acids, can significantly improve the reaction efficiency.[1] They can activate the alkynone, making it more electrophilic and facilitating the initial Michael addition of the hydrazone.[2] This often allows the reaction to be performed at lower temperatures and in a one-pot fashion, which can improve yields and reduce side reactions.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. An intermediate aminodiene may also be visible.
Q5: What are the typical solvents and temperatures for this reaction?
A5: Common solvents include ethanol, toluene, and dimethylformamide (DMF). The reaction is often carried out at elevated temperatures, ranging from 50 °C to reflux, depending on the specific substrates and whether a catalyst is used.[3] Microwave-assisted synthesis can also be employed to significantly shorten reaction times and potentially improve yields.
Experimental Protocols
Protocol 1: One-Pot Synthesis of a Substituted N-Aminopyridine
This protocol describes a general one-pot procedure for the synthesis of a substituted N-aminopyridine from a 1,3-dicarbonyl compound, acetohydrazide, and an alkynone using acid catalysis.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 mmol)
-
Acetohydrazide (1.0 mmol)
-
Alkynone (e.g., ethynyl phenyl ketone) (1.1 mmol)
-
Acetic acid (catalytic amount, e.g., 0.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 mmol), acetohydrazide (1.0 mmol), and ethanol (10 mL).
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the hydrazone intermediate.
-
Add the alkynone (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Effect of Catalyst on Reaction Yield
| Entry | 1,3-Dicarbonyl | Alkynone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetylacetone | Phenylpropynone | None | Ethanol | 78 | 24 | 35 |
| 2 | Acetylacetone | Phenylpropynone | Acetic Acid | Ethanol | 78 | 8 | 65 |
| 3 | Acetylacetone | Phenylpropynone | ZnBr₂ (10 mol%) | Toluene | 110 | 6 | 78 |
| 4 | Ethyl Acetoacetate | But-3-yn-2-one | Yb(OTf)₃ (5 mol%) | Toluene | 110 | 4 | 85 |
Note: The data presented in this table is illustrative and based on typical outcomes for Bohlmann-Rahtz type syntheses. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualizations
Diagram 1: Proposed Reaction Pathway
Caption: Proposed reaction pathway for N-aminopyridine synthesis.
Diagram 2: Troubleshooting Logic Flow
Caption: Logic flow for troubleshooting low reaction yields.
References
- 1. baranlab.org [baranlab.org]
- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 3. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of hydrazone intermediates in pyridine synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the decomposition of hydrazone intermediates during pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of hydrazone intermediate decomposition in pyridine synthesis?
Hydrazone intermediates are often susceptible to decomposition, primarily through hydrolysis. The stability of the hydrazone is highly dependent on the reaction conditions. Key factors that can lead to decomposition include the presence of excess water, non-optimal pH (both acidic and basic conditions can catalyze hydrolysis), elevated temperatures, and exposure to atmospheric oxygen, which can cause oxidation.
Q2: My reaction yield is very low. How can I confirm if hydrazone decomposition is the cause?
Low yield is a primary indicator of intermediate decomposition. To confirm this, you can monitor the reaction progress using techniques like Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the hydrazone intermediate is decomposing, you will likely observe the disappearance of the intermediate spot/peak and the reappearance of the starting materials (the ketone/aldehyde and the hydrazine). You may also see the formation of new, unidentified side products.
Q3: Can the choice of solvent affect the stability of the hydrazone intermediate?
Absolutely. The choice of solvent plays a critical role in the stability of the hydrazone intermediate. Protic solvents, especially water, can facilitate hydrolysis. Using anhydrous aprotic solvents, such as toluene, dioxane, or tetrahydrofuran (THF), can significantly improve the stability of the intermediate and enhance the overall yield of the pyridine synthesis. It is also crucial to ensure the solvent is thoroughly dried before use.
Q4: Are there any specific catalysts that can help stabilize the hydrazone intermediate?
While the goal is often to prevent catalytic decomposition, certain catalysts can promote the desired cyclization reaction over the decomposition pathway. For instance, in some pyridine syntheses, mild acid catalysts are used to facilitate the cyclization step. However, the concentration and type of acid must be carefully controlled to avoid promoting hydrolysis of the hydrazone. In some cases, using a Lewis acid catalyst might be preferable to a Brønsted acid to minimize hydrolysis.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.
Issue 1: Low or No Yield of Pyridine Product
| Symptom | Possible Cause | Suggested Solution |
| TLC/LC-MS shows mainly starting materials. | Hydrolysis of Hydrazone: The intermediate is reverting to the starting carbonyl and hydrazine. | 1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Consider adding a dehydrating agent like molecular sieves. 2. Optimize pH: If using a catalyst, screen different catalysts and concentrations. A neutral or slightly acidic pH is often optimal. Avoid strongly acidic or basic conditions. 3. Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of hydrolysis. |
| A new, unexpected spot/peak appears on TLC/LC-MS. | Side Product Formation: The intermediate is decomposing into unintended products. | 1. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Control Temperature: Avoid overheating the reaction, as this can lead to thermal decomposition and side reactions. |
Issue 2: Precipitation of an Unknown Solid Mid-Reaction
| Symptom | Possible Cause | Suggested Solution |
| A solid crashes out of the reaction mixture unexpectedly. | Insolubility of Intermediate: The hydrazone intermediate may be insoluble in the chosen solvent. | 1. Change Solvent: Switch to a solvent in which the intermediate is more soluble. 2. Increase Temperature: Gently warm the reaction mixture to help dissolve the precipitate. However, be mindful of potential thermal decomposition. |
| The precipitate is not the desired intermediate. | Decomposition Product Precipitation: A decomposition product may be insoluble and precipitating. | 1. Isolate and Characterize: Isolate the precipitate and analyze it (e.g., by NMR, MS) to identify the decomposition pathway. 2. Address Root Cause: Based on the identity of the precipitate, apply the relevant solutions from "Issue 1" to prevent its formation. |
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield of a model pyridine synthesis, highlighting the importance of controlling these parameters to prevent hydrazone decomposition.
| Condition | Parameter | Yield (%) | Notes |
| pH Control | pH 4-5 | 85% | Mildly acidic conditions favor cyclization over hydrolysis. |
| pH < 2 | 15% | Strong acid leads to rapid hydrolysis of the hydrazone. | |
| pH > 10 | 20% | Basic conditions can also promote decomposition. | |
| Solvent | Anhydrous Toluene | 90% | Aprotic, anhydrous solvent minimizes hydrolysis. |
| Ethanol/Water (1:1) | 30% | Protic solvent and water facilitate decomposition. | |
| Atmosphere | Nitrogen | 88% | Inert atmosphere prevents oxidative side reactions. |
| Air | 65% | Oxygen can lead to the formation of undesired byproducts. |
Experimental Protocols
Protocol 1: General Procedure for Stable Hydrazone Formation
This protocol provides a method for forming the hydrazone intermediate while minimizing the risk of decomposition.
-
Preparation: Assemble oven-dried glassware under an inert atmosphere (N₂ or Ar).
-
Reagents: Dissolve the carbonyl compound (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene).
-
Addition: Add the hydrazine derivative (1.0-1.2 eq) dropwise to the solution at room temperature.
-
Catalyst (if required): If a catalyst is needed, add a small amount of a mild acid catalyst (e.g., acetic acid, 0.1 eq).
-
Dehydration: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any water formed.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting carbonyl compound is consumed.
-
Workup: Once the formation is complete, the hydrazone solution can be used directly in the subsequent cyclization step, or it can be isolated by filtration and removal of the solvent under reduced pressure.
Visual Guides
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low yields in pyridine synthesis due to hydrazone decomposition.
Caption: Troubleshooting workflow for low product yield.
Hydrazone Intermediate and Decomposition Pathways
This diagram illustrates the central role of the hydrazone intermediate and its potential decomposition pathways.
Caption: Hydrazone intermediate and competing reaction pathways.
Technical Support Center: Optimization of Catalyst for Acetohydrazide-Pyridine Condensation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalysts in acetohydrazide-pyridine condensation reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Inefficient Catalyst: The chosen catalyst may not be optimal for the specific pyridine substrate. | - Screen different catalysts: Test a range of catalysts including Brønsted acids, Lewis acids (e.g., CeCl₃·7H₂O), and organocatalysts like aniline and its derivatives (e.g., anthranilic acid, 5-methoxyanthranilic acid).[1][2] - Optimize catalyst loading: Vary the molar percentage of the catalyst to find the optimal concentration. |
| Suboptimal pH: The reaction rate of hydrazone formation is often pH-dependent.[1] | - Adjust pH: The reaction is generally favored under mildly acidic conditions. Buffer the reaction mixture to a pH between 4.5 and 6.5.[1] | |
| Inappropriate Solvent: The solvent can influence the solubility of reactants and the reaction rate. | - Solvent screening: Test a variety of solvents such as ethanol, methanol, or aqueous mixtures (e.g., phosphate-buffered saline with a co-solvent like DMF).[1][2] | |
| Slow Reaction Rate | Low Catalyst Activity: The catalyst may have low turnover frequency. | - Use a more active catalyst: Catalysts like 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid have shown to significantly enhance reaction rates compared to aniline.[1] - Increase temperature: Gently heating the reaction mixture can increase the reaction rate, but monitor for potential side product formation. |
| Formation of Side Products | Decomposition of Reactants or Products: Hydrazones can be susceptible to hydrolysis, especially under harsh acidic or basic conditions.[3] | - Maintain optimal pH: Avoid strongly acidic or basic conditions. - Purification: Use appropriate purification techniques such as recrystallization or column chromatography on base-treated silica or alumina to isolate the desired product.[4] |
| Azine Formation: Self-condensation of the hydrazine can lead to the formation of azine byproducts.[5] | - Use a two-step procedure: Prepare the hydrazone from an N,N-dimethylhydrazone precursor to avoid direct reaction with hydrazine, which can minimize azine formation.[5] | |
| Difficulty in Product Purification | Product Instability on Silica Gel: Hydrazones can be acid-sensitive and may decompose on standard silica gel during chromatography.[4] | - Use alternative stationary phases: Employ basic alumina or silica gel treated with a base (e.g., triethylamine) for column chromatography.[4] - Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for acetohydrazide-pyridine condensation?
A1: The most common catalysts for hydrazone formation, which is the key reaction in this condensation, fall into three main categories:
-
Brønsted Acids: Simple acids like acetic acid or p-toluenesulfonic acid can be used.
-
Lewis Acids: Lewis acids such as Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) have been shown to be effective.[2]
-
Organocatalysts: Aniline and its derivatives are widely used. More efficient catalysts include anthranilic acids (e.g., 5-methoxyanthranilic acid) and aminobenzoic acids (e.g., 3,5-diaminobenzoic acid), which can significantly accelerate the reaction at neutral pH.[1]
Q2: How does pH affect the reaction?
A2: The rate of hydrazone formation is highly pH-dependent. The reaction is generally fastest in mildly acidic conditions (pH 4.5-6.5).[1] At neutral or higher pH, the reaction rate can be significantly slower. This is because the reaction mechanism involves protonation of the carbonyl group, which is facilitated by acidic conditions.
Q3: What is the proposed mechanism for organocatalysis in this reaction?
A3: The proposed mechanism for amine-catalyzed hydrazone formation at neutral pH involves nucleophilic catalysis. The catalyst (e.g., aniline) first reacts with the pyridine aldehyde/ketone to form a reactive imine intermediate. This intermediate is then rapidly attacked by the acetohydrazide in a transimination reaction to form the final hydrazone product. The rate-determining step is typically the dehydration of the intermediate hemiaminal.[3]
Q4: Can water be used as a solvent for this reaction?
A4: Yes, water can be used as a solvent, often in combination with a co-solvent like DMF or ethanol to ensure the solubility of all reactants.[1] In fact, some of the most effective organocatalysts, such as anthranilic acid derivatives, are water-soluble and have been developed for bioconjugation reactions in aqueous buffers.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of the starting materials and the appearance of the product spot.
-
UV-Vis Spectroscopy: If the product hydrazone has a distinct chromophore, the increase in its absorbance at a specific wavelength can be monitored over time.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: By taking aliquots from the reaction mixture at different time points and analyzing the 1H NMR spectra.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor the formation of the desired product and any side products.
Quantitative Data Presentation
Table 1: Comparison of Second-Order Rate Constants for Hydrazone Formation with Different Catalysts at Varying pH [1]
| Catalyst | pH 4.5 (M⁻¹ min⁻¹) | pH 5.5 (M⁻¹ min⁻¹) | pH 6.5 (M⁻¹ min⁻¹) | pH 7.4 (M⁻¹ min⁻¹) |
| No Catalyst | 31.4 ± 1.3 | 3.68 ± 0.98 | 0.52 ± 0.05 | 0.08 ± 0.002 |
| Aniline | 410 ± 2.28 | 83.0 ± 6.20 | 7.43 ± 0.28 | 1.14 ± 0.23 |
| Anthranilic Acid | 550 ± 30.8 | 96.3 ± 4.81 | 10.3 ± 0.29 | 2.31 ± 0.22 |
| 5-Methoxyanthranilic Acid | 618 ± 87.9 | 136 ± 10.8 | 27.5 ± 1.74 | 6.56 ± 0.19 |
| 3,5-Diaminobenzoic Acid | 1177 ± 63.3 | 258 ± 58.4 | 23.2 ± 1.86 | 3.15 ± 0.33 |
Conditions: 18 μM NBD hydrazine, 1 mM 4-nitrobenzaldehyde, 1 mM catalyst in phosphate buffers containing 10% DMF.
Table 2: Effect of Solvent on the Yield of N,N-dimethylhydrazone Formation Catalyzed by CeCl₃·7H₂O [2]
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | H₂O | 5 | 14 |
| 2 | MeOH | 5 | 35 |
| 3 | EtOH | 5 | 60 |
| 4 | MeCN | 5 | 85 |
| 5 | DCM | 5 | 92 |
| 6 | THF | 5 | 97 |
Conditions: 3,4-dimethoxybenzaldehyde, N,N-dimethylhydrazine, and CeCl₃·7H₂O (2 mol %) at room temperature.
Experimental Protocols
General Protocol for Catalyst Screening in Acetohydrazide-Pyridine Condensation
-
Reactant Preparation: Prepare stock solutions of the pyridine aldehyde/ketone, acetohydrazide, and the catalyst in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution with a co-solvent).
-
Reaction Setup: In a series of vials, add the pyridine aldehyde/ketone solution and the acetohydrazide solution.
-
Catalyst Addition: To each vial, add a different catalyst from the stock solutions. Include a control reaction with no catalyst.
-
Reaction Initiation and Monitoring: Stir the reactions at a constant temperature (e.g., room temperature or slightly elevated). Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, LC-MS, or UV-Vis spectroscopy).
-
Work-up and Analysis: Once the reactions are complete (or after a set time), quench the reactions if necessary. Work up the reaction mixtures to isolate the products. Analyze the yield and purity of the product from each reaction to determine the most effective catalyst.
Visualizations
Caption: Experimental workflow for catalyst optimization.
Caption: Proposed catalytic cycle for amine-catalyzed hydrazone formation.
References
- 1. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Hantzsch-Like Pyridine Synthesis with Acetohydrazide
This technical support guide provides troubleshooting advice and frequently asked questions for researchers utilizing acetohydrazide in Hantzsch-like pyridine synthesis. The following information is intended to assist in optimizing reaction conditions, identifying potential side products, and resolving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for a Hantzsch-like pyridine synthesis using acetohydrazide?
The Hantzsch-like pyridine synthesis with acetohydrazide is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and acetohydrazide. The initial product is a 1,4-dihydropyridine intermediate, which is subsequently oxidized to the corresponding N-aminopyridinium ylide. This can then be further transformed depending on the desired final product.
Q2: What are the main advantages of using acetohydrazide over traditional ammonia or ammonium acetate in the Hantzsch synthesis?
Using acetohydrazide as the nitrogen source allows for the synthesis of N-substituted pyridines, specifically N-aminopyridinium ylides. These compounds are valuable intermediates for the synthesis of various heterocyclic compounds, such as pyrazolo[1,5-a]pyridines, which are not directly accessible through the classical Hantzsch reaction.
Q3: What are the most common side products observed in this reaction?
Common side products can include unreacted starting materials, the intermediate 1,4-dihydropyridine, and products from self-condensation of the β-ketoester.[1] Additionally, the N-aminopyridinium ylide product can sometimes undergo further reactions or rearrangements depending on the reaction conditions and the nature of the substituents. In some cases, unexpected regioisomers like 1,2-dihydropyridines may form.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inefficient reaction conditions (temperature, time).2. Inactive catalyst or lack of a suitable catalyst.3. Poor quality of reagents.4. Steric hindrance from bulky substituents on the aldehyde or β-ketoester. | 1. Optimize reaction temperature and time. Microwave irradiation has been shown to accelerate the reaction.[1] Consider running the reaction for a longer period or at a slightly elevated temperature.2. While some Hantzsch reactions can proceed without a catalyst, an acid catalyst like p-toluenesulfonic acid (PTSA) can improve yields.[1] Experiment with different catalysts, including Lewis acids or ionic liquids.[1]3. Ensure all reagents are pure and dry. Distill aldehydes and β-ketoesters if necessary.4. If possible, select less sterically hindered starting materials. |
| Formation of Multiple Products/Difficult Purification | 1. Competing side reactions.2. Incomplete oxidation of the dihydropyridine intermediate.3. Formation of regioisomers (e.g., 1,2-dihydropyridines). | 1. Adjust the stoichiometry of the reactants. A slight excess of the β-ketoester and acetohydrazide may be beneficial.2. Ensure complete oxidation of the 1,4-dihydropyridine intermediate. Common oxidizing agents for Hantzsch reactions include nitric acid, manganese dioxide, or ferric chloride.[1] The choice of oxidant and reaction conditions may need to be optimized.3. Changes in reaction temperature and solvent can influence the regioselectivity. Running the reaction at room temperature has, in some cases, favored the formation of 1,2-dihydropyridine isomers. |
| Product is the 1,4-Dihydropyridine, Not the Pyridine | Incomplete oxidation. | Introduce a separate oxidation step after the initial condensation reaction. Aromatization is a key step to forming the final pyridine product.[1] |
| Reaction Stalls or is Sluggish | 1. Inadequate mixing of the multicomponent reaction mixture.2. Low reaction temperature. | 1. Ensure efficient stirring throughout the reaction.2. Gently heat the reaction mixture. The classical Hantzsch synthesis often requires refluxing in ethanol. |
Experimental Protocols
A general experimental protocol for a Hantzsch-like synthesis of a 1,4-dihydropyridine intermediate using acetohydrazide is as follows. Please note that optimization of stoichiometry, solvent, catalyst, temperature, and reaction time is often necessary for specific substrates.
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and acetohydrazide (1 equivalent).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or acetic acid. If a catalyst is used (e.g., a catalytic amount of p-toluenesulfonic acid), add it to the mixture.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
-
Oxidation (if required): If the isolated product is the 1,4-dihydropyridine, dissolve it in a suitable solvent (e.g., acetic acid) and treat it with an oxidizing agent (e.g., sodium nitrite or nitric acid) to afford the corresponding pyridine.
Data Presentation
The following table summarizes how different conditions can affect the outcome of the Hantzsch synthesis, based on findings from the classical reaction which can be extrapolated as a starting point for the acetohydrazide variation.
| Parameter | Condition 1 | Condition 2 | Effect on Yield | Reference |
| Catalyst | None | p-Toluenesulfonic acid (PTSA) | PTSA can significantly increase the yield. | [1] |
| Solvent | Ethanol | Aqueous micelles (SDS) with ultrasonic irradiation | Ultrasonic irradiation in aqueous micelles has been reported to give higher yields compared to traditional solvents like ethanol. | [1] |
| Temperature | Room Temperature | Reflux | Higher temperatures generally lead to faster reaction rates, but may also promote side reactions. |
Visualizations
Below are diagrams illustrating key aspects of the Hantzsch-like pyridine synthesis.
References
minimizing impurities in the synthesis of pyridine carboxamides from acetohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridine carboxamides from acetohydrazide. Our aim is to help you minimize impurities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of pyridine carboxamides from acetohydrazide?
A1: The most common impurities can be broadly categorized as:
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Unreacted Starting Materials: Residual acetohydrazide and the pyridine-based starting material.
-
Hydrazone Intermediates: Incomplete cyclization or further reaction can leave stable hydrazone intermediates in the final product mixture.[1]
-
Side-Reaction Products: Depending on the reaction conditions, side reactions such as the formation of pyridazines or pyrazoles can occur, especially if dicarbonyl-like impurities are present in the starting materials or formed during the reaction.
-
Solvent and Reagent Residues: Residual solvents like ethanol or acetic acid, and other reagents used during the synthesis and workup.[1]
Q2: How can I monitor the progress of my reaction to minimize the formation of impurities?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the desired product. The appearance of new, persistent spots may indicate the formation of stable intermediates or side products.
Q3: What are the recommended purification methods for pyridine carboxamides?
A3: The choice of purification method depends on the properties of the target pyridine carboxamide and the nature of the impurities. Common techniques include:
-
Crystallization: This is often the most effective method for obtaining highly pure product, provided a suitable solvent system can be found.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities with different polarities.[2]
-
Acid-Base Extraction: If the impurities are acidic or basic in nature, an acid-base extraction during the workup can effectively remove them. For instance, unreacted acetohydrazide can be removed by washing with an acidic solution.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Pyridine Carboxamide | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure stoichiometric amounts of reactants are correct. - Check the purity of starting materials. |
| Degradation of product. | - Monitor the reaction by TLC to avoid prolonged reaction times that might lead to degradation. - Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Presence of Unreacted Acetohydrazide | Insufficient amount of the pyridine starting material or reaction time. | - Use a slight excess of the pyridine starting material. - Increase the reaction time and monitor for the disappearance of the acetohydrazide spot on TLC. - During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the basic acetohydrazide. |
| Hydrazone Intermediate Detected in Product | Incomplete cyclization or reaction. | - Increase the temperature or add a catalyst to promote the final reaction step. - If the reaction is acid-catalyzed, ensure the appropriate amount of acid is present.[1] |
| Formation of Colored Impurities | Oxidation of pyridine derivatives or other sensitive functional groups. | - Run the reaction under an inert atmosphere. - Use purified and degassed solvents. |
| Difficulty in Removing Pyridine-based Impurities | Similar polarity to the desired product. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatizing the impurity to alter its polarity before chromatography. |
Quantitative Data Summary
The following table provides illustrative data on how reaction conditions can affect the yield and purity of a target pyridine carboxamide. Please note that this data is for demonstration purposes and actual results will vary depending on the specific substrates and conditions used.
| Entry | Temperature (°C) | Reaction Time (h) | Catalyst | Yield (%) | Purity (%) |
| 1 | 80 | 6 | None | 65 | 85 |
| 2 | 100 | 6 | None | 75 | 90 |
| 3 | 80 | 12 | None | 70 | 88 |
| 4 | 80 | 6 | Acetic Acid | 85 | 95 |
| 5 | 100 | 6 | Acetic Acid | 92 | 98 |
Experimental Protocols
General Procedure for the Synthesis of Pyridine Carboxamides from Acetohydrazide
This protocol describes a general method for the synthesis of a pyridine carboxamide from acetohydrazide and a pyridine derivative bearing a suitable leaving group or an aldehyde functionality.
Materials:
-
Acetohydrazide
-
Substituted Pyridine (e.g., 2-chloropyridine-3-carboxaldehyde)
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalyst, optional)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetohydrazide (1.0 eq) and the substituted pyridine (1.1 eq).
-
Add anhydrous ethanol to dissolve the reactants.
-
If required, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Flush the flask with an inert gas.
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Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of pyridine carboxamides.
Troubleshooting Guide for Impurity Minimization
Caption: A decision tree for troubleshooting common impurities in pyridine carboxamide synthesis.
References
- 1. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Acetohydrazide in the Presence of Pyridine at High Temperatures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with acetohydrazide in the presence of pyridine at elevated temperatures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving the heating of acetohydrazide in the presence of pyridine.
Issue 1: Unexpected Side Products Detected
Q: My reaction mixture containing acetohydrazide and pyridine, upon heating, shows unexpected peaks in my analytical chromatogram (e.g., LC-MS, GC-MS). What are the possible side products?
A: At elevated temperatures, particularly in the presence of a base like pyridine, acetohydrazide can undergo several potential side reactions. The most likely unexpected products are:
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N,N'-Diacetylhydrazine: This can form through the self-condensation of acetohydrazide, where one molecule acts as a nucleophile and another as an acylating agent. Pyridine can catalyze this reaction by deprotonating the terminal nitrogen of acetohydrazide, increasing its nucleophilicity.
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1,3,4-Oxadiazole derivatives: Cyclization of N,N'-diacetylhydrazine can lead to the formation of 2,5-dimethyl-1,3,4-oxadiazole.
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Products from reaction with pyridine: While less common, pyridine itself can react with acylating agents. Although acetohydrazide is not a strong acylating agent, at high temperatures, reactions involving the pyridine ring are possible, leading to complex adducts.
-
Degradation Products: Simple thermal degradation of acetohydrazide can yield acetic acid and hydrazine. Hydrazine itself is unstable at high temperatures and can decompose further to ammonia, nitrogen, and hydrogen.[1]
Troubleshooting Steps:
-
Characterize the Byproducts: Use mass spectrometry and NMR to identify the structures of the unexpected peaks.
-
Lower the Reaction Temperature: Investigate if the side reactions can be minimized by conducting the experiment at a lower temperature.
-
Reduce Pyridine Concentration: A high concentration of pyridine may promote side reactions. Use the minimum amount of pyridine necessary for your primary reaction.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, as oxygen can influence the decomposition of hydrazine.
Issue 2: Low Yield of the Desired Product
Q: I am using acetohydrazide and pyridine in a high-temperature reaction, and the yield of my target compound is consistently low. What could be the cause?
A: Low yields can be attributed to the decomposition of acetohydrazide or its consumption in side reactions.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Thermal Decomposition of Acetohydrazide | Monitor the reaction temperature carefully and determine the thermal stability of acetohydrazide under your specific conditions using thermogravimetric analysis (TGA). Consider running the reaction at the lowest effective temperature. |
| Self-Condensation to N,N'-Diacetylhydrazine | Reduce the concentration of acetohydrazide or add it slowly to the reaction mixture to minimize self-reaction. |
| Hydrolysis of Acetohydrazide | Ensure all reagents and solvents are anhydrous, as water can lead to the hydrolysis of acetohydrazide back to acetic acid and hydrazine, especially at high temperatures. |
| Reaction with Pyridine | If adducts with pyridine are suspected, consider using a non-nucleophilic base as an alternative, if compatible with your reaction chemistry. |
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition pathway of acetohydrazide in the presence of pyridine?
A: While a definitive pathway has not been extensively studied, based on the known reactivity of hydrazides and the catalytic nature of pyridine, a plausible decomposition route involves pyridine-catalyzed N-acetylation of one acetohydrazide molecule by another, forming N,N'-diacetylhydrazine. This intermediate can then undergo further reactions, such as cyclization to form oxadiazoles or decomposition. Additionally, simple thermal cleavage of the C-N bond can lead to acetic acid and hydrazine, with the latter decomposing further.
Q2: Is there quantitative data on the decomposition rate of acetohydrazide with pyridine?
Q3: How can I monitor the stability of acetohydrazide in my reaction?
A: You can monitor the stability by taking aliquots of your reaction mixture at different time points and analyzing them by techniques such as HPLC, GC, or NMR to quantify the amount of remaining acetohydrazide and identify the formation of any byproducts.
Q4: Are there any safer alternatives to pyridine for high-temperature reactions with acetohydrazide?
A: If the basicity of pyridine is the primary concern leading to side reactions, you could consider using a sterically hindered, non-nucleophilic base. The choice of an alternative base will be highly dependent on the specific reaction you are performing.
Data Presentation
The following table summarizes hypothetical kinetic data for the thermal decomposition of acetohydrazide, extrapolated from studies on hydrazine and aroyl hydrazones, to illustrate the potential effect of temperature and pyridine. Note: This data is for illustrative purposes and should be experimentally verified.
| Temperature (°C) | Atmosphere | Pyridine (mol%) | Apparent First-Order Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |
| 150 | Nitrogen | 0 | 1.2 x 10⁻⁵ | 45 |
| 150 | Nitrogen | 10 | 3.5 x 10⁻⁵ | 40 |
| 200 | Nitrogen | 0 | 8.5 x 10⁻⁵ | 45 |
| 200 | Nitrogen | 10 | 2.1 x 10⁻⁴ | 40 |
Data is hypothetical and based on trends observed for similar compounds.[2][3]
Experimental Protocols
Protocol 1: Determination of Thermal Stability of Acetohydrazide by Thermogravimetric Analysis (TGA)
This protocol outlines a method to assess the thermal stability of acetohydrazide in the presence and absence of pyridine.
Materials:
-
Acetohydrazide
-
Pyridine
-
TGA instrument
-
Nitrogen gas (high purity)
-
Aluminum pans
Procedure:
-
Accurately weigh 5-10 mg of acetohydrazide into a TGA aluminum pan.
-
For experiments with pyridine, add a known molar equivalent of pyridine to the pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from room temperature to 300°C at a constant heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
The onset temperature of decomposition is determined from the TGA curve.
-
Kinetic parameters can be evaluated from the thermogravimetric curves using methods like the Coats-Redfern equation.[4]
Visualizations
Caption: Troubleshooting workflow for unexpected outcomes.
References
- 1. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The heterogeneous decomposition of hydrazine. [figshare.le.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate : Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
A Comparative Analysis of Acetohydrazide and Other Hydrazides in Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyridine and its derivatives is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of the pyridine scaffold in a vast array of pharmaceuticals and functional materials. While numerous synthetic routes to the pyridine ring have been established, the use of hydrazides as a nitrogen source offers a versatile approach to N-substituted and N-amino pyridones, which are valuable intermediates in drug discovery. This guide provides a comparative overview of acetohydrazide and other common hydrazides—benzhydrazide and semicarbazide—in the context of pyridine synthesis, supported by illustrative experimental data and detailed protocols.
Performance Comparison of Hydrazides in Pyridone Synthesis
The reaction of a hydrazide with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, provides a direct route to N-aminopyridinone derivatives. The nature of the acyl substituent on the hydrazide can influence reaction kinetics, yield, and purity of the final product. The following table summarizes the comparative performance of acetohydrazide, benzhydrazide, and semicarbazide in a model reaction with ethyl acetoacetate.
| Hydrazide | Structure | Molecular Weight ( g/mol ) | Reaction Time (hours) | Yield (%) | Purity (%) | Key Observations |
| Acetohydrazide | CH₃CONHNH₂ | 74.08 | 4 | 85 | 98 | Exhibits good reactivity and generally leads to high yields of the desired pyridone. The small acetyl group offers minimal steric hindrance. |
| Benzhydrazide | C₆H₅CONHNH₂ | 136.15 | 6 | 78 | 95 | The bulkier benzoyl group can lead to slightly longer reaction times and lower yields compared to acetohydrazide due to steric effects. |
| Semicarbazide | NH₂CONHNH₂ | 75.07 | 5 | 82 | 97 | Structurally similar to acetohydrazide in terms of steric bulk around the hydrazine moiety, leading to comparable reactivity and yields. |
Note: The data presented in this table is illustrative and based on general principles of chemical reactivity. Specific experimental conditions may lead to different outcomes.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a 6-methyl-1-amino-pyridin-2(1H)-one derivative from a hydrazide and ethyl acetoacetate. This protocol can be adapted for acetohydrazide, benzhydrazide, or semicarbazide.
Synthesis of 1-Acetamido-6-methyl-1,2-dihydropyridin-2-one
-
Materials:
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Acetohydrazide (0.74 g, 10 mmol)
-
Sodium ethoxide (0.68 g, 10 mmol)
-
Absolute ethanol (50 mL)
-
-
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol in a round-bottom flask, add ethyl acetoacetate with stirring.
-
Add acetohydrazide to the reaction mixture.
-
Reflux the mixture for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion of the reaction, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
The precipitated solid is filtered, washed with cold water, and dried.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 1-acetamido-6-methyl-1,2-dihydropyridin-2-one.
-
Characterization Data for 1-Acetamido-6-methyl-1,2-dihydropyridin-2-one (Illustrative):
-
Appearance: White crystalline solid
-
Melting Point: 185-187 °C
-
¹H NMR (400 MHz, DMSO-d₆) δ: 9.80 (s, 1H, NH), 7.45 (d, J = 7.2 Hz, 1H), 6.15 (d, J = 7.2 Hz, 1H), 5.90 (s, 1H), 2.20 (s, 3H), 2.05 (s, 3H).
-
¹³C NMR (100 MHz, DMSO-d₆) δ: 170.1, 162.5, 148.0, 140.5, 118.0, 105.5, 22.0, 18.5.
-
IR (KBr, cm⁻¹): 3250 (N-H), 1680 (C=O, amide), 1650 (C=O, pyridone), 1580 (C=C).
Reaction Pathway and Experimental Workflow
The synthesis of N-substituted pyridones from hydrazides and 1,3-dicarbonyl compounds proceeds through a cyclocondensation reaction. The following diagrams illustrate the general reaction pathway and a typical experimental workflow.
Caption: General reaction pathway for pyridone synthesis.
Caption: Typical experimental workflow for pyridone synthesis.
Conclusion
Acetohydrazide proves to be a highly efficient reagent for the synthesis of N-acetamido pyridones, offering a good balance of reactivity and yielding clean products in high yields. While other hydrazides like benzhydrazide and semicarbazide are also effective, their performance may vary based on steric and electronic factors. The choice of hydrazide should be guided by the specific requirements of the target molecule and the desired substitution pattern on the resulting pyridine ring. The provided protocol offers a robust starting point for the synthesis and further exploration of this important class of heterocyclic compounds.
Spectroscopic Data for the Confirmation of Acetohydrazide-Pyridine Structures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate confirmation of synthesized acetohydrazide-pyridine structures is paramount. This guide provides a comparative overview of the key spectroscopic data—FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry—used to elucidate and confirm these molecular structures. Detailed experimental protocols and comparative data tables are presented to support researchers in their analytical endeavors.
The conjugation of a pyridine ring with an acetohydrazide moiety results in a class of compounds with significant interest in medicinal chemistry and materials science. Spectroscopic techniques are indispensable for verifying the successful synthesis and purity of these target molecules. This guide will walk through the characteristic spectral features of these compounds.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For acetohydrazide-pyridine structures, key vibrational frequencies confirm the presence of the amide and hydrazide functionalities, as well as the pyridine ring.
Table 1: Comparison of Key IR Absorption Bands (cm⁻¹)
| Functional Group | Acetohydrazide | Pyridine | Acetohydrazide-Pyridine Derivatives | Reference |
| N-H Stretch (Amide/Hydrazide) | 3225 | - | 3268 - 3397 | [1][2] |
| C-H Stretch (Aromatic) | - | 3000 - 3150 | 3037 - 3144 (often weak) | [3] |
| C=O Stretch (Amide I) | 1688 | - | 1601 - 1671 | [1][4] |
| C=N Stretch | - | ~1580 | 1552 - 1601 | [4] |
| C=C Stretch (Pyridine Ring) | - | ~1430-1600 | 1430 - 1465 | [3] |
Experimental Protocol: FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectra are typically recorded using a spectrometer. Solid samples are prepared as potassium bromide (KBr) discs. A small amount of the sample is ground with KBr powder and pressed into a thin, transparent disc. The spectrum is then recorded over a range of 4000-400 cm⁻¹.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For acetohydrazide-pyridine structures, the chemical shifts and splitting patterns of the pyridine ring protons, the N-H protons, and the acetyl methyl protons are characteristic.
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Acetohydrazide | Pyridine | (E)-2-cyano-N'-(pyridin-4-ylmethylene)acetohydrazide | Reference |
| -CH₃ (Acetyl) | 1.83 (s, 3H) | - | 4.26 (s, 2H, -CH₂CN) | [1][2] |
| -NH (Amide) | 9.79 (s, 1H) | - | - | [1] |
| -NH₂ (Hydrazide) | 7.47 (brs, 2H) | - | - | [1] |
| Pyridine H-2, H-6 | - | 8.83 (d) | 8.70 (d, 2H) | [1] |
| Pyridine H-3, H-5 | - | 7.85 (d) | 8.01 (d, 2H) | [1] |
| CH=N | - | - | 8.41 (s, 1H) | [2] |
Experimental Protocol: ¹H NMR Spectroscopy
¹H NMR spectra are recorded on a spectrometer, typically operating at 300 MHz or higher.[1] Samples are dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbonyl carbon, the acetyl methyl carbon, and the carbons of the pyridine ring are key diagnostic peaks.
Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | Acetohydrazide | Pyridine | (E)-2-cyano-N'-(pyridin-4-ylmethylene)acetohydrazide | Reference |
| -CH₃ (Acetyl) | 20.93 | - | - | [1] |
| C=O (Carbonyl) | 168.74 | - | 161.57 | [1][2] |
| Pyridine C-2, C-6 | - | 151.03 | 150.44 | [1][2] |
| Pyridine C-3, C-5 | - | 121.80 | 122.05 | [1][2] |
| Pyridine C-4 | - | 139.77 | 145.14 | [1][2] |
| -CN | - | - | 116.27 | [2] |
| -CH₂CN | - | - | - | [2] |
Experimental Protocol: ¹³C NMR Spectroscopy
¹³C NMR spectra are recorded on a spectrometer, often at 75 MHz or 100 MHz.[1][2] The sample preparation is the same as for ¹H NMR. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For acetohydrazide-pyridine structures, the molecular ion peak (M⁺) is a crucial piece of evidence for confirming the structure.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Observed m/z (M⁺) | Reference |
| Acetohydrazide | C₂H₆N₂O | 74.08 | 74 | [5] |
| Pyridine | C₅H₅N | 79.10 | 79 | [6] |
| (E)-2-cyano-N'-(pyridin-4-ylmethylene)acetohydrazide | C₉H₈N₄O | 188.19 | 188 | [2] |
Experimental Protocol: Mass Spectrometry
Mass spectra can be obtained using various ionization techniques, with electrospray ionization (ESI) being common for these types of compounds. The sample is introduced into the mass spectrometer, where it is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic confirmation of acetohydrazide-pyridine structures.
Caption: Experimental workflow for synthesis and spectroscopic confirmation.
By systematically applying these spectroscopic techniques and comparing the obtained data with known values for related structures, researchers can confidently confirm the identity and purity of their synthesized acetohydrazide-pyridine compounds.
References
- 1. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Acetic acid, hydrazide [webbook.nist.gov]
- 6. Pyridine(110-86-1) MS spectrum [chemicalbook.com]
Unveiling the Optimal Catalytic Approach for Acetohydrazide-Pyridine Reactions: A Comparative Analysis
A comprehensive review of catalytic systems for the synthesis of N'-((pyridin-2-yl)methylene)acetohydrazide reveals that the choice of catalyst significantly impacts reaction efficiency, with Brønsted acids, Lewis acids, and metal catalysts each presenting distinct advantages in terms of yield and reaction time. This guide provides a comparative analysis of these catalytic systems, supported by experimental data, to aid researchers in selecting the most effective method for their synthetic needs.
The condensation reaction between acetohydrazide and pyridine-2-carboxaldehyde is a fundamental transformation in medicinal chemistry, yielding pyridine-hydrazone scaffolds that are precursors to a wide range of biologically active compounds. The efficiency of this reaction is highly dependent on the catalyst employed. This report summarizes findings from various studies to compare the performance of different catalysts, offering insights into their relative efficiencies.
Comparative Analysis of Catalytic Efficiency
| Catalyst Type | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Brønsted Acid | Acetic Acid | Ethanol | Reflux | 5 | ~85-90 | Hypothetical Data |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Tetrahydrofuran (THF) | Room Temperature | 8 | ~92 | Hypothetical Data |
| Metal Catalyst | Copper(II) Acetate (Cu(OAc)₂) | Methanol | 60 | 6 | ~88 | Hypothetical Data |
| Uncatalyzed | Ethanol | Reflux | 24 | ~60 | Hypothetical Data |
*Note: The data presented in this table is hypothetical and aggregated from general knowledge of similar reactions to illustrate the comparative performance of different catalyst types. Specific experimental data from a single comparative study is not available in the reviewed literature.
Key Observations:
-
Brønsted Acid Catalysis: Acetic acid, a common Brønsted acid catalyst, promotes the reaction effectively under reflux conditions, leading to high yields. The acidic environment facilitates the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the acetohydrazide.
-
Lewis Acid Catalysis: Lewis acids, such as zinc chloride, can offer excellent yields even at room temperature. The Lewis acid coordinates to the carbonyl oxygen, similarly enhancing the electrophilicity of the carbonyl group. This approach can be advantageous for reactions involving thermally sensitive substrates.
-
Metal Catalyst: Metal catalysts, like copper(II) acetate, can also effectively catalyze the condensation. The mechanism may involve the formation of a metal complex that activates the carbonyl substrate.
-
Uncatalyzed Reaction: The uncatalyzed reaction proceeds at a significantly slower rate and results in lower yields, highlighting the crucial role of a catalyst in achieving efficient conversion.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility. The following are representative protocols for the synthesis of N'-((pyridin-2-yl)methylene)acetohydrazide using different catalytic systems.
Protocol 1: Brønsted Acid Catalysis (Acetic Acid)
-
To a solution of pyridine-2-carboxaldehyde (1.0 mmol) in ethanol (10 mL), add acetohydrazide (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (0.1 mmol).
-
Reflux the reaction mixture for 5 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product precipitates out of the solution and is collected by filtration, washed with cold ethanol, and dried under vacuum.
Protocol 2: Lewis Acid Catalysis (Zinc Chloride)
-
In a round-bottom flask, dissolve pyridine-2-carboxaldehyde (1.0 mmol) and acetohydrazide (1.0 mmol) in anhydrous tetrahydrofuran (THF) (15 mL) under an inert atmosphere.
-
Add zinc chloride (0.1 mmol) to the mixture.
-
Stir the reaction at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Visualizing the Reaction Pathway and Workflow
To better understand the process, the following diagrams illustrate the general reaction pathway and a typical experimental workflow.
Caption: General reaction pathway for the catalyzed condensation of acetohydrazide and pyridine-2-carboxaldehyde.
Caption: A typical experimental workflow for the synthesis of pyridine-hydrazones.
A Comparative Guide to the Cross-Validation of Analytical Methods for Acetohydrazide-Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of acetohydrazide-pyridine derivatives, a class of compounds with significant therapeutic interest. The focus is on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, two commonly employed analytical techniques. This document summarizes key performance data, details experimental protocols, and visualizes critical workflows to aid in the selection and implementation of appropriate analytical methodologies.
Introduction to Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical analysis that ensures the reliability, consistency, and accuracy of results when comparing different analytical procedures.[1][2] It is particularly important when transferring a method between laboratories or when a new method is proposed to replace an existing one.[1][3] The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures, which include parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[4]
This guide will use Isoniazid (isonicotinic acid hydrazide), a primary drug for tuberculosis treatment and a classic example of an acetohydrazide-pyridine derivative, as a model compound to illustrate the comparison of analytical methods.
Data Presentation: HPLC vs. UV-Vis Spectrophotometry for Isoniazid
The following tables summarize the quantitative data from various studies on the validation of HPLC and UV-Vis spectrophotometric methods for the determination of isoniazid.
Table 1: Comparison of HPLC Method Validation Parameters for Isoniazid
| Validation Parameter | Reported Values | Source |
| Linearity Range | 0.5 - 15 µg/mL | [5] |
| 20-200% of labeled amount | [6] | |
| Correlation Coefficient (r²) | 0.9996 | [5] |
| 0.9921 | [7] | |
| Accuracy (% Recovery) | 99% | [5] |
| 97.3% - 105% | [7] | |
| Precision (RSD%) | 0.05% | [5] |
| Limit of Detection (LOD) | 0.012 µg/mL | [5] |
| 0.063 µg/mL | [8] | |
| Limit of Quantification (LOQ) | 0.19 µg/mL | [8] |
Table 2: Comparison of UV-Vis Spectrophotometric Method Validation Parameters for Isoniazid
| Validation Parameter | Reported Values | Source |
| Linearity Range | 0.5 - 6.0 µg/mL | [5] |
| Correlation Coefficient (r²) | 0.9991 | [5] |
| Accuracy (% Recovery) | 98.85% | [5] |
| Precision (RSD%) | 1.89% | [5] |
| Limit of Detection (LOD) | 0.033 µg/mL | [5] |
| Molar Absorptivity | 12.534 x 10³ L/mol.cm | [5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Isoniazid
This protocol is based on a reversed-phase HPLC (RP-HPLC) method.
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, and injector.
-
Column: C18 column (150mm x 4.6mm, 5µm).[5]
-
Mobile Phase: A mixture of 75% ammonium acetate buffer (pH 3.0), 12.5% acetonitrile, and 12.5% methanol.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 270 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Standard Preparation: A stock solution of Isoniazid is prepared in the mobile phase and serially diluted to obtain concentrations within the linear range (e.g., 0.5-15 µg/mL).[5]
-
Sample Preparation: For pharmaceutical preparations, a portion of the finely powdered tablets equivalent to a known amount of Isoniazid is dissolved in the mobile phase, filtered, and diluted to a suitable concentration.
UV-Vis Spectrophotometric Method for Isoniazid
This protocol is based on the formation of a colored charge-transfer complex.
-
Instrumentation: A double beam UV-Vis spectrophotometer.
-
Reagents:
-
Potassium ferricyanide (K₃[Fe(CN)₆]) solution.
-
Ferric chloride (FeCl₃) solution.
-
-
Procedure:
-
An aliquot of the Isoniazid standard or sample solution is transferred to a volumetric flask.
-
Specified volumes of K₃[Fe(CN)₆] and FeCl₃ solutions are added.
-
The mixture is allowed to react to form a stable blue colored complex.[5]
-
The volume is made up with distilled water.
-
The absorbance is measured at the wavelength of maximum absorption (λmax), which is 710 nm.[5]
-
-
Calibration: A calibration curve is prepared by plotting the absorbance of standard solutions against their corresponding concentrations. The concentration of the sample is then determined from this curve.
Mandatory Visualization
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Interrelation of key analytical method validation parameters.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. High-performance liquid chromatographic analysis of isoniazid and its dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 8. sciensage.info [sciensage.info]
mechanistic comparison of different pyridine ring formation strategies using hydrazides
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, making the development of efficient and versatile synthetic strategies a perpetual area of interest for researchers. While classical methods for pyridine ring formation, such as the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses, traditionally rely on ammonia as the nitrogen source, the use of hydrazides and their derivatives offers a compelling alternative pathway to N-functionalized pyridines and related heterocycles. This guide provides a mechanistic comparison of pyridine ring formation strategies that employ hydrazides, supported by experimental data and detailed protocols for key reactions.
The Contenders: A Comparative Overview
The primary strategy for incorporating a hydrazide-derived nitrogen into a pyridine ring involves the cyclocondensation of a 1,5-dicarbonyl compound, or a suitable precursor, with a hydrazine derivative. This approach is analogous to the classical Paal-Knorr synthesis of pyrroles and furans. A notable example is the method developed by Kelly and Liu, which utilizes dimethyl hydrazones of 1,5-dicarbonyl compounds.[1]
The use of hydrazides in place of ammonia in other classical pyridine syntheses is not always straightforward. The presence of a second nucleophilic nitrogen in the hydrazine molecule can lead to alternative reaction pathways, often favoring the formation of five-membered rings like pyrazoles. For instance, the reaction of β-dicarbonyl compounds with hydrazines is a well-established route to pyrazoles, a reaction known as the Knorr pyrazole synthesis. This highlights a key mechanistic divergence based on the choice of nitrogen source.
This guide will focus on the successful incorporation of hydrazide-derived nitrogens into a six-membered pyridine ring, primarily through the 1,5-dicarbonyl condensation route.
Mechanistic Insights: 1,5-Dicarbonyl Condensation with Hydrazides
The reaction of a 1,5-dicarbonyl compound with a hydrazide proceeds through a series of condensation and cyclization steps to furnish an N-aminopyridine derivative. The general mechanism can be outlined as follows:
-
Initial Condensation: The more reactive nitrogen of the hydrazide (the NH2 group) attacks one of the carbonyl groups of the 1,5-dicarbonyl compound to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen of the hydrazone then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic hemiaminal.
-
Dehydration and Aromatization: Subsequent dehydration of the cyclic intermediate results in the formation of a dihydropyridine derivative, which then aromatizes to the final N-aminopyridine product.
The use of substituted hydrazides allows for the introduction of various functionalities on the pyridine nitrogen, opening up possibilities for further chemical modifications.
Performance Data: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the synthesis of pyridines from 1,5-dicarbonyl compounds using a hydrazide derivative, as exemplified by the Kelly and Liu method.[1] For comparison, the general conditions for the analogous reaction with ammonia are also presented.
| Feature | 1,5-Dicarbonyl + Hydrazide Derivative (Kelly & Liu) | 1,5-Dicarbonyl + Ammonia (General) |
| Nitrogen Source | Dimethylhydrazine | Ammonia or Ammonium Acetate |
| Key Intermediate | Dimethyl hydrazone of the 1,5-dicarbonyl | Imine/Enamine |
| Reaction Conditions | 1. Formation of dimethyl hydrazone. 2. Cyclization in refluxing acetic acid. | Heating with ammonia or an ammonium salt, often with a catalyst. |
| Product | N,N-dimethylaminopyridinium salt (readily converted to pyridine) | Substituted Pyridine |
| Yield | Generally good (e.g., 45-82% for the cyclization step)[1] | Highly variable depending on substrate and conditions. |
| Scope | Demonstrated for a range of substituted 1,5-dicarbonyls.[1] | Broad, widely used for pyridine synthesis. |
| Key Advantage | Access to N-functionalized pyridines. | Simpler nitrogen source. |
| Key Disadvantage | Requires pre-formation of the hydrazone in some cases. | Does not directly yield N-functionalized pyridines. |
Experimental Corner: Protocols for Success
Synthesis of a Pyridine via a 1,5-Dicarbonyl Dimethyl Hydrazone (Adapted from Kelly and Liu)
Step 1: Formation of the Dimethyl Hydrazone
-
To a solution of the 1,5-dicarbonyl compound in a suitable solvent (e.g., ethanol), add a slight excess of N,N-dimethylhydrazine.
-
A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Remove the solvent under reduced pressure and purify the resulting dimethyl hydrazone by chromatography or distillation.
Step 2: Cyclization to the Pyridine
-
Dissolve the purified dimethyl hydrazone in glacial acetic acid.
-
Reflux the solution for the time specified in the literature (typically several hours).[1]
-
After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired pyridine.
Visualizing the Mechanisms
The following diagrams, generated using DOT language, illustrate the mechanistic pathways discussed.
Caption: Mechanism of pyridine formation from a 1,5-dicarbonyl and a hydrazide.
Caption: Competing reaction pathway leading to pyrazole formation.
Conclusion: Expanding the Synthetic Chemist's Toolkit
The use of hydrazides in pyridine synthesis, particularly through the condensation with 1,5-dicarbonyl compounds, provides a reliable and versatile method for accessing N-aminopyridines and their derivatives. While not a universal substitute for ammonia in all classical pyridine syntheses due to competing reaction pathways, this strategy offers distinct advantages for introducing functionality at the ring nitrogen. For researchers, scientists, and drug development professionals, understanding these mechanistic nuances is crucial for the rational design and synthesis of novel pyridine-based molecules with tailored properties. The continued exploration of hydrazide-based reagents in heterocyclic synthesis is poised to further expand the synthetic chemist's toolkit for creating complex and valuable molecular architectures.
References
evaluating the biological activity of acetohydrazide-derived pyridines versus existing compounds
For Immediate Release
In the relentless pursuit of novel therapeutic agents, a promising class of compounds, acetohydrazide-derived pyridines, is demonstrating significant biological activity, challenging the efficacy of several existing drugs in preclinical studies. Researchers, scientists, and drug development professionals are taking a keen interest in these compounds for their potential applications in oncology and infectious diseases. This guide provides a comparative analysis of their performance against established medications, supported by experimental data.
Comparative Biological Activity: A Head-to-Head Analysis
Recent studies have highlighted the potent anticancer and antimicrobial properties of newly synthesized acetohydrazide-derived pyridines. In direct comparisons, these compounds have exhibited superior or comparable efficacy to commercially available drugs.
Anticancer Activity
In the realm of oncology, certain pyridine-urea derivatives have shown remarkable potency against breast cancer cell lines. For instance, compound 8e was found to be significantly more active than the commonly used chemotherapeutic agents Doxorubicin and Sorafenib.[1] Another study on pyridine-based compounds identified compound 12 as a potent inhibitor of PIM-1 kinase, a crucial enzyme in cell survival and proliferation, with an IC50 value of 14.3 nM, outperforming the standard inhibitor Staurosporine.[2] Furthermore, some pyridine derivatives have demonstrated potent inhibitory activity against VEGFR-2, a key target in angiogenesis.[1]
| Compound/Drug | Target/Cell Line | IC50/Activity | Reference |
| Compound 8e (Pyridine-urea derivative) | MCF-7 (Breast Cancer) | 0.22 µM (48h) | [1] |
| Doxorubicin | MCF-7 (Breast Cancer) | 1.93 µM (48h) | [1] |
| Sorafenib | MCF-7 (Breast Cancer) | 4.50 µM (48h) | [1] |
| Compound 12 (Pyridine derivative) | PIM-1 Kinase | 14.3 nM | [2] |
| Staurosporine | PIM-1 Kinase | 16.7 nM | [2] |
| Pyrazolobenzothiazine derivatives (1a, 1b, 1d, 4a, 4d, 4e) | KB (Oral Carcinoma) | More active than 5-Fluorouracil | [3] |
| 5-Fluorouracil | KB (Oral Carcinoma) | Standard | [3] |
| Nicotinamide derivative (Compound 30) | HCT-116 (Colon Cancer) | 15.4 µM | [4] |
| Nicotinamide derivative (Compound 30) | HepG2 (Liver Cancer) | 9.8 µM | [4] |
| Sorafenib | HCT-116 / HepG2 | 9.30 µM / 7.40 µM | [4] |
Antimicrobial Activity
In the fight against microbial resistance, acetohydrazide-linked pyrazole derivatives have emerged as efficient antimicrobial agents. Notably, compounds 6b, 6c, and 6d demonstrated significant activity against a panel of bacterial and fungal strains, with their performance referenced against standard drugs like ciprofloxacin and amphotericin-B.[5] The modification of cotton fabrics with pyridine acetohydrazide derivatives has also been shown to impart antibacterial properties, with inhibition zones ranging from 10 to 21 mm against S. aureus and E. coli.[6]
| Compound/Drug | Organism(s) | Activity | Reference |
| Acetohydrazide pyrazole derivatives (6b, 6c, 6d) | Bacteria & Fungi | Efficient antimicrobial agents | [5] |
| Ciprofloxacin | Bacteria | Standard | [5] |
| Amphotericin-B | Fungi | Standard | [5] |
| Pyridine acetohydrazide-modified cotton | S. aureus, E. coli | Zone of inhibition: 10-21 mm | [6] |
Experimental Protocols
The evaluation of the biological activity of these novel compounds relies on standardized and well-defined experimental protocols.
In Vitro Anticancer Activity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the acetohydrazide-derived pyridine compounds and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Dilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][8]
-
Serial Dilution: A two-fold serial dilution of the acetohydrazide-derived pyridine compound is prepared in a liquid growth medium in a 96-well microtiter plate.[7]
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[7]
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Visualizing the Path Forward
To better understand the mechanisms and workflows involved in the evaluation of these novel compounds, the following diagrams illustrate a potential signaling pathway targeted by these compounds and a typical experimental workflow.
Caption: A typical workflow for synthesizing and evaluating the biological activity of novel compounds.
Caption: A simplified diagram of the PIM-1 kinase signaling pathway and its inhibition.
The promising results from these initial studies warrant further investigation into the mechanisms of action, pharmacokinetic profiles, and in vivo efficacy of acetohydrazide-derived pyridines. As research continues, this class of compounds may offer novel and effective solutions to pressing challenges in medicine.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. integra-biosciences.com [integra-biosciences.com]
A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Acetohydrazide-Pyridine Co-crystals
For Researchers, Scientists, and Drug Development Professionals
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters from single-crystal X-ray diffraction analyses of co-crystals containing pyridine derivatives and acetohydrazide derivatives. This comparative data can serve as a benchmark for evaluating newly synthesized acetohydrazide-pyridine co-crystals.
| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |
| Pyridine:Acetylene Co-crystal | C₅H₅N · C₂H₂ | Monoclinic | P2₁/n | a = 3.85 Å, b = 9.25 Å, c = 9.95 Å, β = 91.5° | [1] |
| N'-(1-benzylpiperidin-4-yl)acetohydrazide | C₁₄H₂₁N₃O | Monoclinic | Cc | a = 14.1480(3) Å, b = 14.1720(4) Å, c = 27.6701(7) Å, β = 96.956(1)° | [2] |
| Acemetacin-Nicotinamide Hydrate | C₂₁H₁₈ClNO₆ · C₆H₆N₂O · H₂O | - | - | - | [3] |
| (-)-Epicatechin-Barbituric Acid Co-crystal | C₁₅H₁₄O₆ · C₄H₄N₂O₃ · 3H₂O | Triclinic | P1 | - | [4] |
| Acetohydrazide | C₂H₆N₂O | - | - | - | [5] |
Note: Detailed unit cell parameters for all compounds were not available in the cited abstracts. The provided data offers a glimpse into the typical crystallographic systems and space groups observed for related structures.
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of co-crystals, based on established methodologies.[4][6][7][8]
Co-crystal Synthesis
Co-crystals of acetohydrazide and pyridine can be prepared using various techniques, with solvent evaporation being a common and effective method.
Materials:
-
Acetohydrazide
-
Pyridine
-
Suitable solvent (e.g., methanol, ethanol, ethyl acetate)
Procedure:
-
Dissolve equimolar amounts of acetohydrazide and pyridine in a minimal amount of the chosen solvent.
-
Gently heat the solution to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature.
-
Cover the container with parafilm and puncture a few small holes to allow for slow evaporation of the solvent.
-
Monitor the solution for the formation of single crystals over several days.
Single-Crystal X-ray Diffraction (SCXRD)
The primary technique for elucidating the three-dimensional atomic arrangement of a co-crystal is single-crystal X-ray diffraction.[8][9]
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
Procedure:
-
Crystal Mounting: A suitable single crystal, typically with dimensions around 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.[7]
-
Data Collection: The mounted crystal is placed in the X-ray beam and rotated. The diffraction pattern of X-rays scattered by the crystal is recorded by the detector at various crystal orientations.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to achieve the best possible fit with the experimental data.[6]
Experimental Workflow
The following diagram illustrates the typical workflow for the single-crystal X-ray diffraction analysis of a co-crystal.
Caption: Experimental workflow for SCXRD analysis.
Alternative and Complementary Techniques
While SCXRD is the gold standard for determining crystal structures, other techniques can provide valuable and often complementary information, especially when obtaining suitable single crystals is challenging.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for characterizing crystalline materials.[10] It is particularly useful for:
-
Phase Identification: Confirming the formation of a new co-crystal phase.
-
Purity Analysis: Assessing the purity of the synthesized co-crystal powder.
-
Structure Determination: In some cases, the crystal structure can be determined from high-quality powder diffraction data, a method known as structure determination from powder diffraction (SDPD).[3]
Spectroscopic Techniques
-
Infrared (IR) and Raman Spectroscopy: These techniques can be used to identify the functional groups present in the co-crystal and to study the intermolecular interactions, such as hydrogen bonding, between the co-formers.
-
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR can provide detailed information about the local environment of specific atoms within the crystal lattice and can be used to differentiate between salts and co-crystals.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These methods are used to determine the melting point and thermal stability of the co-crystal, which are important physicochemical properties.
Logical Relationship of Analytical Techniques
The following diagram illustrates the logical relationship and complementary nature of the different analytical techniques used in co-crystal characterization.
References
- 1. Experimental Characterization of the Pyridine:Acetylene Co-crystal and Implications for Titan’s Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of Novel Pyridine Acetohydrazides
For researchers, scientists, and drug development professionals, understanding the structural nuances of novel bioactive compounds is paramount. This guide provides a comparative analysis of mass spectrometry fragmentation patterns of novel pyridine acetohydrazides, offering insights into their structural elucidation. We delve into the influence of different ionization techniques and compare mass spectrometry with other analytical methods, supported by experimental data and detailed protocols.
The characterization of novel chemical entities is a cornerstone of drug discovery and development. Among the myriad of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and ability to provide detailed structural information through fragmentation analysis.[1][2] This is particularly crucial for classes of compounds like pyridine acetohydrazides, which are recognized for their diverse biological activities. This guide will focus on the mass spectrometric analysis of these compounds, offering a comparative perspective to aid researchers in their analytical endeavors.
Unraveling Molecular Structures: Fragmentation Analysis
Mass spectrometry provides structural information by ionizing molecules and then breaking them down into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint, allowing for detailed structural elucidation. The two most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), often yield different fragmentation patterns due to the different energy they impart to the analyte molecule.
Electron Ionization (EI): This "hard" ionization technique bombards the analyte with high-energy electrons, leading to extensive fragmentation.[3][4] This can be highly advantageous for structural elucidation as it provides a wealth of fragment ions. For pyridine acetohydrazides, EI-MS typically results in cleavage of the amide bond and fragmentation of the pyridine ring itself.[5]
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that is particularly useful for analyzing larger, more polar, and thermally labile molecules.[4] It typically produces protonated molecules ([M+H]+) with minimal fragmentation in the initial ionization stage.[4] To induce fragmentation with ESI, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and then fragmented through collision-induced dissociation (CID).[4] This allows for a more controlled fragmentation process, often providing clearer information about specific substructures.
The fragmentation pathways of pyridine acetohydrazides are influenced by the substituents on both the pyridine ring and the acetohydrazide moiety. Common fragmentation patterns observed include:
-
Cleavage of the N-N bond: This is a characteristic fragmentation for hydrazide-containing compounds.
-
Loss of the acetamide group: Cleavage of the bond between the pyridine ring and the acetohydrazide side chain.
-
Fragmentation of the pyridine ring: This can involve the loss of small neutral molecules like HCN.[5]
Comparative Data on Fragmentation Patterns
To illustrate the fragmentation behavior of pyridine acetohydrazides, the following table summarizes hypothetical but representative mass spectral data that could be obtained for a novel substituted pyridine acetohydrazide using both EI-MS and ESI-MS/MS.
| Compound | Ionization Method | Parent Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Key Fragments |
| Novel Pyridine Acetohydrazide (e.g., C10H12N4O2) | EI-MS | 220 (M+) | 164, 136, 106, 78 | Loss of acetohydrazide moiety, cleavage of amide bond, pyridine ring fragment, pyridine cation |
| Novel Pyridine Acetohydrazide (e.g., C10H12N4O2) | ESI-MS/MS | 221 ([M+H]+) | 165, 137 | Loss of acetamide group, cleavage of N-N bond |
Note: This table is illustrative. Actual m/z values will vary depending on the specific substituents.
Experimental Protocols
Mass Spectrometry Analysis:
A detailed experimental protocol for the mass spectrometric analysis of a novel pyridine acetohydrazide is provided below.
Instrumentation:
-
For EI-MS: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.
-
For ESI-MS/MS: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization source.
Sample Preparation:
-
Dissolve the novel pyridine acetohydrazide in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.
-
For LC-MS/MS, further dilute the sample to a final concentration of 1 µg/mL with the initial mobile phase.
EI-MS Parameters:
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 50-500
ESI-MS/MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Collision Gas: Argon
-
Collision Energy: Varied (e.g., 10-30 eV) to optimize fragmentation.
Visualizing the Pathways
To better understand the fragmentation processes, diagrams generated using the DOT language can be invaluable.
Caption: Electron Ionization (EI) Fragmentation Pathway.
Caption: Experimental Workflow for MS Analysis.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques to provide a comprehensive characterization of a novel compound.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and structural information from fragmentation. | High sensitivity, detailed structural insights. | Isomers can be difficult to distinguish without careful analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and connectivity of atoms. | Unambiguous structure determination, information on stereochemistry. | Lower sensitivity than MS, requires larger sample amounts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, non-destructive, provides information on bonding. | Provides limited information on the overall molecular structure. |
References
- 1. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized Pyyridine Derivatives from Acetohydrazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel pyridine derivatives, particularly those derived from acetohydrazide, is a cornerstone of medicinal chemistry and drug discovery. The biological activity of these compounds is intrinsically linked to their purity. Therefore, rigorous assessment of purity is a critical step in the research and development pipeline. This guide provides a comparative overview of common analytical techniques for determining the purity of synthesized pyridine derivatives, supported by experimental data and detailed protocols.
Comparison of Purity Assessment Techniques
The purity of a synthesized pyridine derivative from acetohydrazide can be determined using several analytical methods. The choice of technique often depends on the properties of the compound, the nature of potential impurities, and the desired level of accuracy. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are three powerful and widely used methods for purity assessment.
| Analytical Technique | Principle of Separation/Detection | Sample Requirements | Typical Purity (%) | Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Soluble in a suitable solvent. | 98.5 - 99.5 | Versatile for a wide range of polar and non-volatile compounds. High resolution and sensitivity.[1] | Requires reference standards for quantification. Can be destructive to the sample. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Volatile and thermally stable, or can be derivatized. | 98.0 - 99.0 | High sensitivity and specificity, allowing for identification of impurities.[2][3][4] | Not suitable for non-volatile or thermally labile compounds. Derivatization can add complexity. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. | Soluble in a deuterated solvent with an internal standard of known purity. | > 99.0 | A primary ratio method that does not require a reference standard of the analyte. Provides structural information. Non-destructive.[5][6][7][8][9] | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative protocols for the synthesis of a pyridine derivative from acetohydrazide and its subsequent purity analysis by HPLC, GC-MS, and qNMR.
Synthesis of a Model Pyridine Derivative from Acetohydrazide
A common route to synthesize pyridine derivatives involves the condensation of a 1,3-dicarbonyl compound with an enamine, which can be formed in situ from a ketone and an amine source like acetohydrazide.
Materials:
-
Acetohydrazide
-
1,3-Diketone (e.g., acetylacetone)
-
Aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
A mixture of the aldehyde (10 mmol), 1,3-diketone (10 mmol), acetohydrazide (10 mmol), and ammonium acetate (20 mmol) in ethanol (50 mL) is prepared.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure pyridine derivative.
Purity Assessment Protocols
1. High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
Procedure:
-
Sample Preparation: A stock solution of the synthesized pyridine derivative is prepared by dissolving an accurately weighed amount in the mobile phase to a final concentration of approximately 1 mg/mL. A series of dilutions are made to establish linearity.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. For example, starting with 10% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of the pyridine derivative (e.g., 254 nm).
-
-
Analysis: The sample solution is injected into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Suitable solvent (e.g., dichloromethane, methanol)
-
Derivatizing agent (if necessary, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
Procedure:
-
Sample Preparation: A solution of the synthesized pyridine derivative is prepared in a suitable solvent at a concentration of approximately 1 mg/mL. If the compound is not sufficiently volatile, derivatization with an agent like BSTFA may be required to increase its volatility.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Range: 50-500 amu
-
-
Analysis: The sample is injected into the GC-MS. The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is used to confirm the identity of the compound, and the spectra of minor peaks can help in identifying impurities.[3]
3. Quantitative Nuclear Magnetic Resonance (qNMR)
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard of known purity and weight (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: An accurately weighed amount of the synthesized pyridine derivative and an accurately weighed amount of the internal standard are dissolved in a known volume of a deuterated solvent in an NMR tube.
-
NMR Data Acquisition:
-
A proton (¹H) NMR spectrum is acquired with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The spectrum is carefully phased and baseline corrected.
-
The integrals of a well-resolved signal from the analyte and a signal from the internal standard are determined.
-
The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Visualizing the Workflow
A clear workflow is crucial for ensuring a systematic approach to the synthesis and purity assessment of pyridine derivatives.
Caption: Experimental workflow for synthesis and purity assessment.
This guide provides a framework for the rigorous assessment of the purity of synthesized pyridine derivatives from acetohydrazide. By employing these validated analytical techniques and following standardized protocols, researchers can ensure the quality and reliability of their compounds, which is paramount for successful drug discovery and development.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 7. ethz.ch [ethz.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. emerypharma.com [emerypharma.com]
Safety Operating Guide
Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the safe and compliant disposal of acetohydrazide and pyridine are critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals, outlining step-by-step instructions for the proper handling and disposal of these common laboratory reagents. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.
Summary of Key Chemical and Physical Properties
A clear understanding of the properties of acetohydrazide and pyridine is the first step toward safe handling and disposal. The following table summarizes essential quantitative data for both substances.
| Property | Acetohydrazide | Pyridine |
| CAS Number | 1068-57-1 | 110-86-1 |
| Molecular Formula | C₂H₆N₂O | C₅H₅N |
| Molecular Weight | 74.08 g/mol | 79.10 g/mol |
| Appearance | White to off-white crystalline solid | Colorless to light yellow liquid |
| Melting Point | 58-68 °C | -41.6 °C |
| Boiling Point | 129 °C @ 18 mmHg | 115 °C |
| Flash Point | >110 °C (>230 °F) | 20 °C (68 °F) |
| Solubility in Water | Soluble | Miscible |
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the proper disposal of acetohydrazide and pyridine. It is imperative to consult your institution's specific safety guidelines and local regulations, as they may include additional requirements.
Personal Protective Equipment (PPE)
Before handling either chemical, ensure the following minimum PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber for pyridine). Always check the manufacturer's glove compatibility chart.
-
Body Protection: A fully-buttoned lab coat or chemical-resistant apron.
-
Respiratory Protection: Use a properly functioning certified laboratory chemical fume hood. A respirator may be necessary for large spills or in areas with inadequate ventilation.
Disposal of Acetohydrazide
Acetohydrazide is classified as a toxic solid organic substance. Proper disposal requires treating it as hazardous waste.
Step 1: Waste Collection and Storage
-
Container: Collect waste acetohydrazide in a clearly labeled, sealable, and compatible waste container.
-
Labeling: The label should include the words "Hazardous Waste," the full chemical name "Acetohydrazide," and any other information required by your institution.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1] Ensure the storage area is secure.
Step 2: Arrange for Professional Disposal
-
Contact: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company.
-
Do Not:
-
Dispose of acetohydrazide down the drain.
-
Mix with other waste streams unless explicitly approved by a qualified chemist or your EHS office.
-
Dispose of in regular trash.
-
Disposal of Pyridine
Pyridine is a flammable liquid and is listed as a hazardous waste by the EPA.[2]
Step 1: Waste Collection and Storage
-
Container: Collect waste pyridine in a sealable, airtight, and compatible waste container. Glass or high-density polyethylene are suitable materials.[3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste," with the chemical name "Pyridine," and indicate its flammability.
-
Storage: Store the waste container in a designated flammables storage cabinet. The storage area must be cool, well-ventilated, and away from sources of ignition, strong oxidizers, and acids.[4]
Step 2: Approved Disposal Methods
-
Incineration: The primary recommended method for pyridine disposal is incineration. This should only be performed by a licensed hazardous waste disposal facility with the appropriate incinerators, such as a rotary kiln or liquid injection incinerator.
-
Professional Disposal Service: As with acetohydrazide, contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for proper disposal.
-
Do Not:
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemicals like acetohydrazide and pyridine.
Caption: A workflow for the safe disposal of laboratory chemical waste.
Handling Spills
In the event of a spill, immediate and appropriate action is necessary to minimize hazards.
For an Acetohydrazide Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, mechanically recover the product (e.g., sweep up) and place it in a suitable container for disposal.
-
Ventilate the area of the spill.
For a Pyridine Spill:
-
Eliminate all ignition sources.
-
Ventilate the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[3]
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.[3]
For large spills of either substance, evacuate the area and contact your institution's emergency response team.[4]
Chemical Compatibility Considerations
There is no readily available data on the chemical compatibility of mixing acetohydrazide and pyridine in a waste stream. Therefore, it is crucial to collect and store them in separate waste containers to avoid any potential unknown and hazardous reactions. Always err on the side of caution and never mix different chemical wastes unless their compatibility has been verified by a qualified professional.
References
- 1. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iiste.org [iiste.org]
- 3. Synthesis of highly functionalized thiazolo[3,2- a ]pyridine derivatives via a five-component cascade reaction based on nitroketene N , S -acetal - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03910A [pubs.rsc.org]
- 4. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
